Xanthine amine congener dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNTWECSNGWFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Xanthine Amine Congener (XAC) Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthine amine congener (XAC) dihydrochloride (B599025) is a pivotal research tool in pharmacology, recognized primarily as a potent, non-selective antagonist of adenosine (B11128) receptors.[1][2] This technical document delineates the core mechanism of action of XAC, focusing on its interaction with adenosine receptor subtypes and the subsequent impact on intracellular signaling cascades. It provides a consolidated view of its binding affinities, the experimental protocols used for its characterization, and visual representations of the molecular pathways it modulates.
Core Mechanism of Action: Adenosine Receptor Antagonism
The primary mechanism of action of Xanthine amine congener (XAC) is its function as a competitive antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][3] Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a vast array of physiological processes. XAC exerts its effect by binding to these receptors, thereby preventing the endogenous ligand, adenosine, from binding and initiating downstream signaling.
The antagonism is non-selective, though XAC exhibits high potency for both A1 and A2 subtypes.[4][5] The functional consequence of this antagonism is the blockade of adenosine-mediated signal transduction.
Modulation of Intracellular Signaling Pathways
XAC's antagonism directly interferes with the two primary signaling pathways governed by adenosine receptors: the Gi-coupled pathway (primarily A1 and A3 receptors) and the Gs-coupled pathway (primarily A2A and A2B receptors).
Inhibition of Gi-Coupled A1 Receptor Signaling
A1 adenosine receptors are typically coupled to the inhibitory G-protein, Gi. When activated by adenosine, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] XAC blocks the binding of adenosine, thereby preventing this inhibitory effect and maintaining normal or elevated levels of adenylyl cyclase activity.[7]
Caption: Gi-Coupled A1 Adenosine Receptor Signaling and XAC Inhibition.
Inhibition of Gs-Coupled A2 Receptor Signaling
A2 adenosine receptors (both A2A and A2B) are coupled to the stimulatory G-protein, Gs. Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6] XAC's antagonism of A2 receptors prevents this stimulation, thus attenuating the production of cAMP.[7]
Caption: Gs-Coupled A2 Adenosine Receptor Signaling and XAC Inhibition.
Quantitative Data: Receptor Binding and Functional Potency
The affinity and potency of XAC have been quantified using various assays. The data below summarizes key findings from the literature, providing insight into its interaction with different adenosine receptor subtypes.
| Parameter | Receptor Subtype / Tissue Model | Value (nM) | Reference(s) |
| IC₅₀ | Adenosine A1 Receptor | 1.8 | [4][5] |
| IC₅₀ | Adenosine A2 Receptor | 114 | [4][5] |
| K_b | A1 Receptor (Rat Fat Cells) | 15 | [7] |
| K_b | A2A Receptor (Human Platelets) | 25 | [7] |
| K_b | A2 Receptor (Rat PC12 Cells) | 83 | [7] |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to an agonist.
-
K_b (Equilibrium dissociation constant for an antagonist): A measure of the affinity of an antagonist for its receptor.
Experimental Protocols
The characterization of XAC's mechanism of action relies on two primary experimental approaches: radioligand binding assays and functional adenylyl cyclase assays.
Radioligand Binding Assays
These assays are used to directly measure the binding of ligands to receptors and to determine the affinity (Kd or Ki) and density (Bmax) of receptors.[8][9] In the context of XAC, competitive binding assays are typically employed.
Principle of a Competitive Binding Assay: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]XAC or another selective radioligand) is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competing compound (XAC).[6][10] The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the unlabeled compound increases, an inhibition curve can be generated to calculate the IC₅₀, from which the inhibition constant (Ki) can be derived.[11]
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the target adenosine receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[11]
-
Incubation: The membrane preparation is incubated in a buffered solution with a specific radioligand and varying concentrations of XAC.[11]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀ and subsequently the Ki value.[10][11]
Caption: Generalized Workflow for a Competitive Radioligand Binding Assay.
Functional Adenylyl Cyclase Assays
These assays measure the functional consequence of receptor antagonism by quantifying the activity of adenylyl cyclase, the primary effector enzyme for A1 and A2 receptors.
Principle: The assay measures the ability of XAC to block the effects of a known adenosine receptor agonist on cAMP production. For A2 receptors, the assay measures XAC's ability to inhibit agonist-stimulated cAMP accumulation.[7] For A1 receptors, the assay often measures XAC's ability to reverse the agonist-induced inhibition of cAMP production that was initially stimulated by another agent (e.g., isoproterenol).[7]
Generalized Protocol:
-
Cell/Membrane Preparation: Prepare intact cells or cell membranes expressing the adenosine receptor of interest.
-
Incubation: The preparation is incubated with a known adenosine receptor agonist (e.g., NECA for A2 receptors) in the presence and absence of varying concentrations of XAC.
-
Reaction Termination: The enzymatic reaction is stopped, typically by heat or chemical means.
-
cAMP Quantification: The amount of cAMP produced is measured, commonly using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are analyzed to determine the potency of XAC in antagonizing the agonist's effect.
Conclusion
Xanthine amine congener (XAC) dihydrochloride operates as a potent, non-selective competitive antagonist of adenosine receptors. Its mechanism involves the direct blockade of both Gi- and Gs-coupled signaling pathways, thereby preventing adenosine-mediated modulation of adenylyl cyclase activity. The quantitative data from binding and functional assays confirm its high affinity for A1 and A2 receptors. The established experimental protocols provide a robust framework for its continued use as a critical tool in elucidating the complex roles of purinergic signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthine amine congener hydrochloride - Immunomart [immunomart.com]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Xanthine amine congener dihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 6. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Xanthine Amine Congener Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine (B1682287) Amine Congener (XAC) dihydrochloride (B599025) is a potent, non-selective antagonist of adenosine (B11128) A1 and A2 receptors. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications. Detailed methodologies for key experiments, including receptor binding assays, adenylate cyclase activity assays, and in vivo convulsant studies, are presented. Quantitative data are summarized in tabular format for ease of comparison. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's biological context and practical application.
Introduction
Xanthine amine congener (XAC), chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetamide, is a derivative of 1,3-dipropyl-8-phenylxanthine. As a dihydrochloride salt, it exhibits improved solubility and stability for research purposes. XAC is a powerful tool for studying the physiological and pathophysiological roles of adenosine signaling due to its high affinity for both A1 and A2 adenosine receptors. Its ability to antagonize these receptors makes it a valuable pharmacological probe in various research areas, including neuroscience, cardiovascular studies, and immunology.
Chemical and Physical Properties
Xanthine Amine Congener Dihydrochloride is a synthetic compound belonging to the xanthine class of alkaloids.
| Property | Value |
| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |
| Molecular Formula | C21H30Cl2N6O4 |
| Molecular Weight | 501.41 g/mol |
| CAS Number | 1962928-23-9 |
| Appearance | Solid |
| Solubility | Soluble in aqueous solutions |
Mechanism of Action: Adenosine Receptor Antagonism
This compound exerts its biological effects by competitively blocking the binding of endogenous adenosine to A1 and A2A receptors, which are G-protein coupled receptors (GPCRs).
Antagonism of the Adenosine A1 Receptor (A1R)
The A1 receptor is typically coupled to inhibitory G-proteins (Gi/o). Antagonism of A1R by XAC blocks the downstream signaling cascade initiated by adenosine, leading to a disinhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by XAC.
Antagonism of the Adenosine A2A Receptor (A2AR)
The A2A receptor is primarily coupled to stimulatory G-proteins (Gs). By blocking this receptor, XAC prevents the adenosine-induced activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).
Caption: Adenosine A2A Receptor Signaling Pathway Antagonized by XAC.
Quantitative Data
The following tables summarize the reported binding affinities and inhibitory concentrations of Xanthine Amine Congener.
Table 1: Receptor Binding Affinity
| Receptor | Preparation | Organism | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Adenosine A1 | Cerebral cortical membranes | Rat | 1.23 | 580 | [1] |
| Adenosine A1 | Brain membranes | Calf | 0.17 | N/A | [1] |
| Adenosine A1 | Brain membranes | Guinea Pig | 3.0 | N/A | [1] |
Table 2: Inhibitory Potency
| Target | Assay Conditions | IC50 (nM) | Reference |
| Adenosine A1 Receptor | [3H]CHA binding competition | 1.8 | |
| Adenosine A2 Receptor | [3H]NECA binding competition | 114 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of Xanthine Amine Congener
The synthesis of XAC involves a multi-step process starting from 1,3-dipropyl-5,6-diaminouracil. The general scheme for the synthesis of 8-phenylxanthine (B3062520) derivatives is outlined below.
Caption: General Synthetic Workflow for Xanthine Amine Congener.
Representative Protocol for Synthesis of 8-Phenylxanthine Derivatives:
-
Condensation: 1,3-dialkyl-5,6-diaminouracil is condensed with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in a suitable solvent such as dimethylformamide (DMF) or ethanol, often with a catalyst, to form the corresponding 8-phenylxanthine.
-
Alkylation: The hydroxyl group of the 8-(4-hydroxyphenyl)xanthine intermediate is alkylated with an appropriate haloester (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate to yield the ester derivative.
-
Amination: The resulting ester is then reacted with an amine (e.g., ethylenediamine) to form the final amide, Xanthine Amine Congener.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.
Radioligand Binding Assay using [3H]XAC
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of binding sites for [3H]XAC in a given tissue preparation (e.g., rat cerebral cortical membranes).[1][2]
Materials:
-
[3H]Xanthine Amine Congener (Radioligand)
-
Unlabeled XAC or other suitable adenosine receptor antagonist (for non-specific binding)
-
Membrane preparation (e.g., rat cerebral cortical membranes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of [3H]XAC in Assay Buffer.
-
Total Binding: In triplicate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of [3H]XAC.
-
Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled XAC (e.g., 1 µM).
-
Incubation: Incubate all tubes at 37°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard or non-linear regression analysis to determine Kd and Bmax.
Caption: Experimental Workflow for a [3H]XAC Radioligand Binding Assay.
Adenylate Cyclase Activity Assay
This assay measures the ability of XAC to antagonize the stimulation or inhibition of adenylyl cyclase by adenosine receptor agonists.
Materials:
-
Cell membrane preparation expressing adenosine receptors
-
This compound
-
Adenosine receptor agonist (e.g., NECA for A2, R-PIA for A1)
-
Forskolin (direct adenylyl cyclase activator, optional)
-
ATP
-
cAMP standard
-
Reagents for cAMP detection (e.g., EIA kit or radiochemical assay)
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with various concentrations of XAC dihydrochloride.
-
Stimulation/Inhibition: Add the adenosine receptor agonist (and/or forskolin) to stimulate or inhibit adenylyl cyclase.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by boiling or adding a stop solution).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of XAC to determine its antagonistic potency (e.g., IC50 or Kb).
In Vivo Convulsant Activity Model
XAC has been shown to act as a convulsant agent in mice. This protocol describes a method to assess its convulsant threshold.
Materials:
-
Male Swiss albino mice
-
This compound solution
-
Infusion pump
-
Tail vein catheter
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions.
-
Catheterization: Insert a catheter into a lateral tail vein for infusion.
-
Infusion: Infuse the XAC dihydrochloride solution at a constant rate.
-
Observation: Continuously observe the mice for the onset of convulsions (e.g., clonic or tonic seizures).
-
Threshold Determination: Record the time to the first convulsive event. Calculate the convulsant threshold as the total dose of XAC administered at the onset of convulsions (in mg/kg).
-
Pharmacological Modulation (Optional): Pre-treat animals with other compounds (e.g., benzodiazepines or adenosine agonists) to investigate the mechanism of XAC-induced convulsions.
Conclusion
This compound is a valuable pharmacological tool for the investigation of adenosine receptor function. Its high affinity and non-selective antagonism of both A1 and A2 receptors make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research may continue to elucidate the full spectrum of its biological activities and potential therapeutic applications.
References
Xanthine Amine Congener (XAC): A Technical Pharmacology Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent and widely utilized pharmacological tool in the study of purinergic signaling. As a non-selective adenosine (B11128) receptor antagonist, XAC has been instrumental in elucidating the physiological and pathological roles of adenosine and its four receptor subtypes (A₁, A₂ₐ, A₂ᵦ, and A₃). This technical guide provides an in-depth overview of the pharmacology of XAC, including its binding characteristics, effects on signaling pathways, and established experimental methodologies.
Core Pharmacology
XAC, chemically known as 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine, is a derivative of 1,3-dipropyl-8-phenylxanthine.[1][2] Its primary mechanism of action is the competitive antagonism of all four adenosine receptor subtypes.[3] Adenosine receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological effects, including regulation of cardiovascular function, neurotransmission, and inflammation.
The A₁ and A₃ receptor subtypes are typically coupled to inhibitory G-proteins (Gᵢ/Gₒ), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ᵦ receptors are coupled to stimulatory G-proteins (Gₛ), and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking these receptors, XAC can prevent the downstream effects of adenosine, making it a valuable tool for studying these signaling pathways.
Quantitative Pharmacological Data
The binding affinity of XAC for the different adenosine receptor subtypes has been characterized in various tissues and species. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Xanthine Amine Congener (XAC) for Adenosine Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) | Reference(s) |
| A₁ | Rat | Cerebral Cortex | 1.23 (Kᵈ) | - | - | [1] |
| Rat | Fat Cells | - | 15 | - | [2] | |
| Rabbit | Striatum | 2.9 | - | - | [4] | |
| Guinea Pig | Brain | 3.0 (Kᵈ) | - | - | [1] | |
| Calf | Brain | 0.17 (Kᵈ) | - | - | [1] | |
| A₂ₐ | Human | Platelets | - | 25 | - | [2] |
| Rabbit | Striatum | - | - | 3.8 (Kᵈ) | [4] | |
| Rat | PC12 Cells | - | 83 | - | [2] | |
| A₂ᵦ | Human | - | - | ~50 | - | [5] |
| A₃ | Rat | - | Very Low Affinity (>10,000) | - | - | [6] |
| Sheep | - | Potent Antagonist | - | - | [6] | |
| Human | - | Potent Antagonist | - | - | [6] |
Kᵢ: Inhibitory constant; Kₑ: Equilibrium dissociation constant; IC₅₀: Half-maximal inhibitory concentration; Kᵈ: Dissociation constant.
Signaling Pathways
As an adenosine receptor antagonist, XAC directly modulates G-protein mediated signaling cascades. The primary pathway affected is the adenylyl cyclase/cAMP system.
Antagonism of A₁ and A₃ Receptors
By blocking A₁ and A₃ receptors, XAC prevents the Gᵢ/Gₒ-mediated inhibition of adenylyl cyclase. This leads to a disinhibition of the enzyme, resulting in a relative increase in cAMP production, particularly in the presence of a stimulatory signal.
Antagonism of A₂ₐ and A₂ᵦ Receptors
Conversely, by blocking A₂ₐ and A₂ᵦ receptors, XAC prevents the Gₛ-mediated stimulation of adenylyl cyclase. This results in an attenuation of the adenosine-induced increase in intracellular cAMP levels.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of XAC or other ligands for adenosine receptors using [³H]XAC as the radioligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, [³H]XAC (at a concentration near its Kᵈ), and varying concentrations of the unlabeled test ligand (or buffer for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., theophylline).
-
Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test ligand to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This protocol outlines a method to assess the functional effect of XAC on adenylyl cyclase activity.
Detailed Methodology:
-
Preparation:
-
Use whole cells or membrane preparations expressing the adenosine receptor subtype of interest.
-
Pre-incubate the cells/membranes with varying concentrations of XAC.
-
-
Adenylyl Cyclase Reaction:
-
Initiate the reaction by adding a reaction mixture containing ATP, Mg²⁺, GTP, and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate adenylyl cyclase with an appropriate adenosine receptor agonist (e.g., NECA for A₂ receptors).
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by boiling).
-
-
cAMP Quantification:
-
If using whole cells, lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the agonist concentration in the presence and absence of different concentrations of XAC.
-
Determine the extent of inhibition and calculate functional parameters such as the IC₅₀ for XAC.
-
Structure-Activity Relationships (SAR)
The development of XAC is rooted in the extensive exploration of xanthine derivatives as adenosine receptor antagonists. Key structural modifications that influence the affinity and selectivity of these compounds include:
-
1- and 3-Position Substitutions: Elongating the alkyl chains at the N1 and N3 positions of the xanthine core, for example from methyl (as in theophylline) to propyl groups, generally increases affinity for A₁ receptors.[7]
-
8-Position Substitutions: The introduction of a phenyl group at the 8-position significantly enhances affinity. Further functionalization of this phenyl ring, as seen in XAC with the aminoethyl-aminocarbonylmethyloxy side chain, allows for the introduction of various functionalities and can modulate affinity and selectivity.[7][8]
-
7-Position Substitutions: Modifications at the N7 position can influence selectivity. For example, the presence of a methyl group at this position can decrease A₁ affinity, thereby increasing selectivity for A₂ receptors.[7]
The amine congener in XAC provides a point of attachment for various probes, including radiolabels ([³H]) and fluorescent tags, without drastically compromising its binding affinity, making it a versatile chemical scaffold.[7][9]
In Vivo Pharmacology
In vivo studies have demonstrated several key pharmacological effects of XAC:
-
Proconvulsant Activity: XAC has been shown to induce convulsions in mice, an effect attributed to the blockade of the inhibitory effects of endogenous adenosine on neuronal excitability.[2][3]
-
Cardiovascular Effects: XAC can attenuate adenosine-induced vasodilation and can reverse the hypotensive and bradycardic effects of adenosine receptor agonists.[2]
Conclusion
Xanthine Amine Congener (XAC) remains an indispensable tool in adenosine receptor research. Its well-characterized pharmacology, including its binding affinities and functional effects on adenylyl cyclase, makes it a reliable antagonist for in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a starting point for researchers aiming to utilize XAC to investigate the intricate roles of adenosine signaling in health and disease. As research into purinergic modulation of cellular function continues, the utility of XAC as a foundational pharmacological agent is assured.
References
- 1. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
The Discovery and Synthesis of Xanthine Amine Congener (XAC): A Technical Guide
Introduction to Xanthine (B1682287) Amine Congener (XAC)
Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] Structurally, it is a derivative of xanthine, similar to naturally occurring methylxanthines like caffeine (B1668208) and theophylline, but engineered for higher affinity towards adenosine receptors.[2] XAC is a valuable pharmacological tool for in vitro and in vivo studies investigating the physiological and pathophysiological roles of adenosine signaling.[1] Its "functionalized congener" design, incorporating a reactive primary amine, allows for its conjugation to various molecular probes, such as fluorophores and radiolabels, further expanding its utility in receptor research.[2] The tritiated form, [3H]XAC, is a widely used radioligand for labeling and quantifying adenosine receptors.[3]
Synthesis of Xanthine Amine Congener (XAC)
The synthesis of XAC is a multi-step process that begins with the creation of a xanthine core, followed by functionalization to introduce the amine-terminated side chain. The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
Step 1: Synthesis of 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine [4]
This initial step involves the condensation of 5,6-diamino-1,3-dipropyluracil with 4-hydroxybenzoic acid.[4]
-
Reaction Setup: In a round-bottom flask equipped with a condenser, suspend 5,6-diamino-1,3-dipropyluracil (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) in anhydrous pyridine.[4]
-
Reagent Addition: Under an inert atmosphere (argon or nitrogen), add hexamethyldisilazane (B44280) (HMDS) (2.5 equivalents) to the suspension.[4]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding methanol, which will precipitate the product. Stir the resulting suspension in an ice bath for 1-2 hours to ensure complete precipitation.[4]
-
Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 8-(4-hydroxyphenyl)-1,3-dipropylxanthine.[4]
Step 2: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine [4]
This step utilizes a Williamson ether synthesis to introduce the carboxymethyloxy group.[4]
-
Reaction Setup: To a solution of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents). Stir the suspension vigorously at room temperature for 30 minutes.[4]
-
Reagent Addition: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.[4]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.[4]
-
Ester Hydrolysis: After completion, cool the mixture and filter off the potassium carbonate. Evaporate the solvent to obtain the crude ethyl ester. Dissolve the crude ester in a mixture of tetrahydrofuran (B95107) (THF) and water. Add lithium hydroxide (B78521) (LiOH) (2-3 equivalents) and stir at room temperature for 4-8 hours to hydrolyze the ester.[4]
-
Work-up and Isolation: Remove the THF by evaporation. Dilute the aqueous solution with water and wash with ethyl acetate. Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid to precipitate the carboxylic acid product.[4]
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.[4]
Step 3: Amide Coupling to Yield Xanthine Amine Congener (XAC)
The final step is a standard amide coupling reaction between the carboxylic acid precursor and ethylenediamine.
-
Reaction Setup: Dissolve 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add ethylenediamine (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Remove the DMF under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield the final product, Xanthine Amine Congener (XAC).
Pharmacological Profile of XAC
XAC is characterized as a non-selective adenosine receptor antagonist with high affinity. The binding affinities (Ki) and functional potencies (IC50) of XAC at the four human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Species/Cell Line | Reference(s) |
| A1 | 1.8 | - | CHO cells | [3] |
| 2.4 | - | - | [1] | |
| A2A | 114 | - | CHO cells | [3] |
| A2B | - | - | - | - |
| A3 | - | - | - | - |
Note: Data for A2B and A3 receptors are not as readily available in the public literature.
Key Experimental Protocols
Competitive Radioligand Binding Assay with [3H]XAC
This protocol outlines a method to determine the affinity (Ki) of a test compound for an adenosine receptor subtype using [3H]XAC as the radioligand.
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the adenosine receptor subtype of interest.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains assay buffer, [3H]XAC, and membrane preparation.
-
Non-specific Binding (NSB): Contains a high concentration of an unlabeled ligand (e.g., 10 µM cold XAC) to saturate all specific binding sites, plus [3H]XAC and membrane preparation.
-
Competition: Contains serial dilutions of the test compound, [3H]XAC, and membrane preparation.[5]
-
-
Reagent Addition:
-
To the appropriate wells, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add the unlabeled ligand for NSB or the test compound dilutions.
-
Add a fixed concentration of [3H]XAC (typically at or near its Kd value for the receptor) to all wells.
-
Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein per well).[5]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[1]
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]XAC.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]XAC).
-
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation
This protocol determines the functional antagonist activity of XAC by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO cells) in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of XAC for a defined period (e.g., 30 minutes).[6]
-
Agonist Stimulation:
-
For A2A and A2B receptors (Gs-coupled): Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate adenylyl cyclase and increase cAMP production.[6]
-
For A1 and A3 receptors (Gi-coupled): First, stimulate adenylyl cyclase with forskolin, then add a fixed concentration of an agonist to inhibit this stimulation.[6]
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.[7]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][8]
-
Data Analysis: Plot the cAMP levels against the log concentration of XAC to determine its IC50 value for antagonizing the agonist-induced response.
Adenosine Receptor Signaling Pathways
Xanthine Amine Congener exerts its effects by blocking the binding of endogenous adenosine to its four G protein-coupled receptor (GPCR) subtypes. These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase.
-
A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o). Upon agonist binding, Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream signaling events.
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and the activation of Protein Kinase A (PKA).
By acting as an antagonist, XAC prevents the conformational changes in these receptors that are necessary for G protein coupling and subsequent modulation of adenylyl cyclase activity. This makes it an invaluable tool for isolating and studying the specific roles of each adenosine receptor subtype in various physiological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
A Technical Guide to Xanthine Amine Congener (XAC) as an Adenosine Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. Its effects are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are critical targets in drug discovery for various pathologies.
Xanthine derivatives, such as the commonly known caffeine (B1668208) and theophylline, are the prototypic antagonists of adenosine receptors.[4] Building upon this scaffold, Xanthine Amine Congener (XAC) was developed as a potent, high-affinity antagonist.[5][6] It is a non-selective antagonist, meaning it binds to multiple adenosine receptor subtypes, making it an invaluable pharmacological tool for elucidating the roles of adenosinergic signaling.[5][7] This guide provides a comprehensive technical overview of XAC, including its pharmacological profile, mechanism of action, relevant experimental protocols, and its applications in research.
Pharmacological Profile of XAC
XAC is characterized by its high affinity for adenosine receptors, although its selectivity profile can vary depending on the species and tissue type. It is generally considered non-selective but often displays a higher affinity for the A1 receptor subtype compared to others.[7][8] The quantitative binding affinities and functional potencies are summarized below.
Table 1: Binding Affinity (Ki / Kb) of XAC at Adenosine Receptor Subtypes
| Receptor Subtype | Species/Tissue | Value (nM) | Assay Type | Reference |
|---|---|---|---|---|
| A1 | Rat Fat Cells | 15 | Functional (Kb) | [6] |
| A1 | Rat Brain | 1.2 | Binding (Ki) | [9] |
| A2A | Human Platelets | 25 | Functional (Kb) | [6] |
| A2A | Rat Brain | 63 | Binding (Ki) | [9] |
| A3 | Rat/Rabbit/Gerbil Brain | Very Low Affinity | Binding |[9] |
Table 2: Functional Antagonism (IC50) of XAC
| Receptor Subtype | Effect Measured | Value (nM) | Reference |
|---|---|---|---|
| A1 | General Antagonism | 1.8 |
| A2 | General Antagonism | 114 | |
Mechanism of Action and Signaling Pathways
XAC functions as a competitive antagonist, binding to the same site on the adenosine receptor as the endogenous agonist, adenosine, thereby preventing receptor activation. The downstream consequences of this blockade depend on the receptor subtype.
-
A1 and A3 Receptors: These subtypes primarily couple to inhibitory G proteins (Gi/Go). Their activation by adenosine leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP). By blocking these receptors, XAC prevents this inhibitory signal, leading to a relative increase in cAMP levels.[1][2][10]
-
A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, causing a rise in intracellular cAMP. XAC's antagonism of A2A and A2B receptors blocks this stimulatory signal, leading to a decrease in cAMP production.[1][3][10]
In some cellular contexts, adenosine receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to calcium mobilization, a process also inhibited by XAC.[1][2][10]
Caption: Adenosine receptor signaling pathways blocked by XAC.
Experimental Protocols
Characterizing the interaction of XAC with adenosine receptors typically involves radioligand binding assays to determine affinity and functional assays to measure its antagonist activity.
This protocol outlines a method to determine the inhibitory constant (Ki) of XAC for a specific adenosine receptor subtype, such as the A2A receptor.
Objective: To quantify the binding affinity of XAC at a target receptor.
Materials:
-
Membranes: Cell membranes prepared from HEK293 cells transiently or stably expressing the human adenosine receptor of interest (e.g., A2A).[11][12]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ZM241385 for A2A).[11][12]
-
Test Compound: Xanthine Amine Congener (XAC).
-
Non-specific Agent: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 100 µM NECA) to determine non-specific binding.[8]
-
Apparatus: 96-well plates, brandel cell harvester or equivalent filtration device, glass fiber filters, scintillation vials, and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold incubation buffer to a final concentration of 2.5-10 µg of protein per well.[11][12]
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membranes, radioligand (at a final concentration near its Kd, e.g., 1 nM [³H]ZM241385), and buffer.[11][12]
-
Non-specific Binding: Membranes, radioligand, and the non-specific agent (e.g., 100 µM NECA).
-
Competition Binding: Membranes, radioligand, and serial dilutions of XAC (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11][12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of XAC.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of XAC that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
This protocol measures the ability of XAC to functionally antagonize agonist-induced stimulation of A2A/A2B receptors or inhibit agonist-induced suppression of cAMP via A1/A3 receptors. The example below focuses on A2 receptor antagonism.
Objective: To determine the functional potency (IC₅₀) of XAC.
Materials:
-
Cells: Whole cells expressing the target adenosine receptor (e.g., human platelets or PC12 cells).[6]
-
Agonist: A stable adenosine analogue, such as 5'-N-Ethylcarboxamidoadenosine (NECA).[6]
-
Test Compound: Xanthine Amine Congener (XAC).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Rolipram, to prevent cAMP degradation.
-
Assay Buffer & Lysis Reagent: Appropriate for the chosen cAMP detection kit.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence polarization-based kits.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Remove culture medium and wash cells with assay buffer. Pre-incubate the cells with the PDE inhibitor and varying concentrations of XAC for 15-30 minutes at 37°C.
-
Stimulation: Add the adenosine agonist (NECA) at a concentration that elicits a submaximal response (e.g., its EC₈₀) to all wells except the basal control. Incubate for an additional 15-30 minutes at 37°C.
-
Lysis: Terminate the stimulation by removing the assay buffer and adding the lysis reagent provided with the cAMP kit.
-
Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents and measure the signal (e.g., fluorescence or absorbance).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level (no XAC) as 100%.
-
Plot the normalized response against the log concentration of XAC.
-
Use non-linear regression to determine the IC₅₀ value, representing the concentration of XAC that reverses 50% of the agonist-induced effect.
-
Applications in Research
XAC's utility extends beyond basic pharmacological characterization. Its chemical structure, featuring a primary amino group, is a key attribute of the "functionalized congener" approach to drug design.[4] This functional handle allows for the straightforward synthesis of various molecular probes.
-
Affinity Labeling: XAC has been derivatized to create affinity labels (e.g., isothiocyanate derivatives) that bind covalently to adenosine receptors. These tools are crucial for identifying the ligand-binding subunits of the receptor protein.[13]
-
Receptor Purification: The functional group allows XAC to be immobilized on a solid support, such as agarose (B213101) beads, creating an affinity chromatography column for the isolation and purification of adenosine receptors from tissue homogenates.[8]
-
Pharmacological Tool: In vivo and in vitro, XAC is widely used to block adenosinergic tone, helping to uncover the physiological and pathological roles of endogenous adenosine. For example, it has been used to study the cardiovascular effects of adenosine receptor blockade and its role in seizure activity.[6][7]
Conclusion
Xanthine Amine Congener (XAC) is a potent and well-characterized non-selective adenosine receptor antagonist. Its high affinity across multiple receptor subtypes, combined with a chemically tractable structure, has established it as a cornerstone research tool in the field of purinergic signaling. The detailed protocols and pharmacological data presented in this guide provide a framework for researchers to effectively utilize XAC in their investigations of adenosine receptor function and to develop novel therapeutics targeting this critical GPCR family.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of XAC Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine Amine Congener (XAC) dihydrochloride (B599025) is a potent, non-selective adenosine (B11128) receptor antagonist widely utilized in basic and preclinical research. As a derivative of xanthine, it exhibits high affinity for adenosine receptors, making it a valuable tool for investigating the physiological and pathophysiological roles of adenosine signaling. This technical guide provides an in-depth overview of the core research applications of XAC dihydrochloride, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers employing XAC dihydrochloride in their experimental designs.
Introduction to XAC Dihydrochloride
XAC dihydrochloride, chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride, is a powerful antagonist of all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiovascular function, inflammation, and renal blood flow. By blocking the action of adenosine at its receptors, XAC dihydrochloride allows researchers to elucidate the downstream effects of adenosine signaling in various biological systems. Its utility is underscored by its application in neuroscience, cardiovascular, and immunological research.
Mechanism of Action
XAC dihydrochloride functions as a competitive antagonist at adenosine receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, trigger intracellular signaling cascades. The A₁ and A₃ receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. By binding to these receptors without activating them, XAC dihydrochloride prevents adenosine from binding and initiating these downstream signaling events. This blockade allows for the investigation of the physiological consequences of inhibiting adenosinergic tone.
Below is a diagram illustrating the general signaling pathways of adenosine receptors and the inhibitory action of XAC dihydrochloride.
Quantitative Pharmacological Data
The affinity and potency of XAC dihydrochloride have been characterized at various adenosine receptor subtypes across different species. This quantitative data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of XAC Dihydrochloride for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A₁ | Rat | 1.2 - 1.6 | [1] |
| A₁ | Guinea Pig | 11 | [2] |
| A₁ | Human | 29.1 | [1] |
| A₂ₐ | Rat | 63 | [1] |
| A₂ₐ | Human | 7.75 | [2] |
| A₂ₑ | Human | 48 | [2] |
| A₃ | Rat | >100,000 | [1] |
| A₃ | Human | High affinity | [3] |
Table 2: Inhibitory Concentration (IC₅₀) of XAC Dihydrochloride
| Receptor Subtype | Assay Condition | IC₅₀ (nM) | Reference |
| A₁ | Radioligand displacement | 1.8 | [4] |
| A₂ | Radioligand displacement | 114 | [4] |
Key Research Applications and Experimental Protocols
XAC dihydrochloride is a versatile tool with applications spanning multiple research fields.
Neuroscience Research
In neuroscience, XAC is used to study the role of adenosine in neurotransmission, neuronal excitability, and behavior. Its proconvulsant activity highlights the neuroprotective role of endogenous adenosine.
Experimental Protocol: In Vivo Neurobehavioral Assessment in Mice
This protocol outlines a general procedure for assessing the impact of XAC dihydrochloride on motor function and coordination in mice using a rotarod apparatus.
Materials:
-
XAC dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Rotarod apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice for several days prior to testing to reduce stress.
-
Drug Preparation: Dissolve XAC dihydrochloride in sterile saline to the desired concentration. A typical dose range for exploring central effects is 1-10 mg/kg.
-
Administration: Administer XAC dihydrochloride or vehicle (saline) via intraperitoneal (i.p.) injection. The volume should not exceed 10 ml/kg body weight.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to the test day to establish a baseline performance.
-
Testing: 30 minutes post-injection, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Analysis: Compare the mean latency to fall between the XAC-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Cardiovascular Research
XAC is employed to investigate the role of adenosine in regulating coronary blood flow, blood pressure, and heart rate. It is known to attenuate adenosine-induced vasodilation.
Experimental Protocol: Ex Vivo Aortic Ring Vasodilation Assay
This protocol describes a method to assess the effect of XAC dihydrochloride on vasodilation in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (B352888) (vasoconstrictor)
-
Adenosine (vasodilator)
-
XAC dihydrochloride
-
Organ bath system with force transducers
-
Dissection microscope and surgical tools
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissection microscope, clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Pre-constriction: Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Adenosine-induced Vasodilation: Once a stable plateau of contraction is reached, add cumulative concentrations of adenosine to elicit a dose-dependent relaxation.
-
XAC Incubation: In a separate set of rings, after pre-constriction, incubate with XAC dihydrochloride (e.g., 1 µM) for 20-30 minutes.
-
Challenge with Adenosine: Following incubation with XAC, repeat the cumulative addition of adenosine.
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Compare the dose-response curves for adenosine in the presence and absence of XAC to determine the antagonistic effect.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of XAC for adenosine receptors.
Experimental Protocol: Radioligand Binding Assay using Rat Brain Membranes
This protocol provides a method for determining the binding affinity of XAC dihydrochloride to adenosine A₁ receptors in rat brain tissue.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-DPCPX (a selective A₁ receptor radioligand)
-
XAC dihydrochloride
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A₁ antagonist like DPCPX)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-DPCPX (e.g., 1 nM), and varying concentrations of XAC dihydrochloride.
-
For total binding, add assay buffer instead of XAC.
-
For non-specific binding, add a high concentration of unlabeled DPCPX (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of XAC dihydrochloride to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate typical experimental workflows involving XAC dihydrochloride.
Conclusion
XAC dihydrochloride remains an indispensable tool in pharmacology and physiology research. Its well-characterized profile as a non-selective adenosine receptor antagonist allows for the precise investigation of adenosinergic systems. The detailed protocols and data presented in this guide are intended to facilitate the effective use of XAC dihydrochloride in a variety of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of adenosine in health and disease. Researchers should always adhere to institutional and national guidelines for animal care and use when conducting in vivo experiments.
References
An In-depth Technical Guide to Xanthine Amine Congener (XAC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors and a derivative of xanthine.[1] Due to its high affinity for adenosine receptors, it serves as a critical tool in pharmacological research, particularly in studies related to renal, cardiovascular, and neurological systems.[1][2] This document provides a comprehensive overview of the chemical and physical properties, pharmacological actions, synthesis, and key experimental methodologies associated with XAC.
Chemical and Physical Properties
Xanthine Amine Congener, chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide, is a synthetic organic compound.[3] It is a functionalized derivative of 1,3-dipropyl-8-phenylxanthine.[2] The hydrochloride salt form is often utilized in research due to its enhanced water solubility and stability.[4]
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | [3] |
| Synonyms | XAC, Papaxac, 8-(4-((2-aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | [3] |
| CAS Number | 96865-92-8 | [3][5] |
| Molecular Formula | C₂₁H₂₈N₆O₄ | [3][6] |
| SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | [3] |
| InChIKey | FIQGIOAELHTLHM-UHFFFAOYSA-N | [3] |
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Weight | 428.5 g/mol | [3] |
| Appearance | Solid | [6] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml | [6] |
| XLogP3 | 2.7 | [3] |
Pharmacological Properties
XAC functions as a competitive, non-selective antagonist for all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][7] Its potency is significantly higher than naturally occurring xanthines like caffeine (B1668208) and theophylline.[8][9] This characteristic makes its tritiated form, [³H]XAC, a valuable radioligand for receptor binding assays.[1]
Receptor Binding Affinity
The affinity of XAC for adenosine receptors has been characterized in various biological systems.
| Receptor/System | Affinity Value (Kᵢ, Kₑ, Kₐ) | Reference |
| A₁ Adenosine Receptor (Rat Brain Membranes) | ~1.6 nM (Kᵢ) | [1] |
| A₁ Adenosine Receptor (Rat Fat Cells) | 15 nM (Kₑ) | [6] |
| A₂ₐ Adenosine Receptor (Human Platelets) | 25 nM (Kₑ) | [6] |
| Adenosine Receptors (Rat PC12 Cells) | 83 nM (Kₑ) | [6] |
| Adenosine Receptors (Rat Cerebral Cortical Membranes) | 1.23 nM (Kₐ) | [2] |
Mechanism of Action
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylate cyclase.[4]
-
A₁ and A₃ receptors couple to Gᵢ proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylate cyclase, causing an increase in intracellular cAMP.
XAC competitively binds to these receptors, blocking the action of adenosine and thereby preventing the modulation of adenylate cyclase activity.[7] This antagonism reverses the physiological effects of adenosine, such as sedation, vasodilation, and anti-inflammatory responses.
In Vivo Effects
-
Central Nervous System: XAC is a potent convulsant in mice, an effect attributed to its antagonism of adenosine receptors in the brain.[4][9]
-
Cardiovascular System: In animal models, XAC reverses the hypotension and bradycardia induced by adenosine receptor agonists.[6]
-
Renal System: It is used to investigate the role of adenosine in regulating renal blood flow and tubular function.[1]
Synthesis Overview
The synthesis of XAC and related compounds often employs a "functionalized congener approach".[8] This strategy involves introducing a reactive functional group onto the xanthine core at a position that does not interfere with receptor binding. This functionalized chain can then be modified to create various derivatives. A general approach involves the synthesis of 1,3-disubstituted-6-aminouracils as key intermediates.[10]
Caption: Generalized synthetic workflow for Xanthine Amine Congener (XAC).
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for A₁ adenosine receptors using [³H]XAC. The methodology is adapted from descriptions of [³H]XAC binding studies in rat cerebral cortical membranes.[2]
Materials:
-
Rat cerebral cortical membranes
-
[³H]XAC (Tritiated Xanthine Amine Congener)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Adenosine deaminase
-
Unlabeled XAC (for non-specific binding)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Enzyme Treatment: Pre-incubate the membrane preparation with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.
-
Assay Setup: In test tubes, combine the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
[³H]XAC at a final concentration near its Kₐ value (e.g., 1-2 nM)
-
Membrane suspension (50-100 µg protein)
-
-
Non-Specific Binding: Prepare parallel tubes containing a high concentration of unlabeled XAC (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate all tubes for 60 minutes at 37°C.
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a [³H]XAC competitive radioligand binding assay.
Adenylate Cyclase Activity Assay
This protocol outlines a method to measure the antagonistic effect of XAC on adenosine receptor-mediated modulation of adenylate cyclase activity in human platelet membranes, which endogenously express A₂ₐ receptors.[6]
Materials:
-
Human platelet membranes
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, ATP, and a cAMP-phosphodiesterase inhibitor (e.g., IBMX).
-
Adenosine receptor agonist (e.g., NECA - 5'-N-ethylcarboxamidoadenosine)
-
Xanthine Amine Congener (XAC)
-
GTP
-
cAMP assay kit (e.g., ELISA or RIA)
Procedure:
-
Assay Setup: Prepare reaction tubes on ice.
-
Component Addition: Add assay buffer, GTP, agonist (NECA), and varying concentrations of the antagonist (XAC) to the tubes.
-
Initiation: Add the platelet membrane suspension to each tube and pre-incubate for 5 minutes at 30°C.
-
Start Reaction: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for 10-15 minutes at 30°C.
-
Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Quantification: Collect the supernatant and measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Data Analysis: Plot the amount of cAMP produced as a function of agonist concentration in the presence and absence of XAC. Determine the EC₅₀ shift caused by XAC to calculate its Kₑ value.
Signaling Pathway
XAC exerts its effects by blocking adenosine-mediated signaling cascades. The primary pathway involves the modulation of intracellular cAMP levels through the activation or inhibition of adenylate cyclase.
Caption: Antagonistic action of XAC on A₁ and A₂ₐ adenosine receptor signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine amine congener | C21H28N6O4 | CID 5697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XANTHINE AMINE CONGENER | 96865-92-8 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Xanthine - Wikipedia [en.wikipedia.org]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
The Structure-Activity Relationship of Xanthine Amine Congeners: A Deep Dive into Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of xanthine (B1682287) amine congeners (XACs) as antagonists of adenosine (B11128) receptors. Xanthine derivatives, a class of purine (B94841) alkaloids, have long been recognized for their diverse pharmacological activities. By systematically modifying the xanthine scaffold, researchers have developed potent and selective antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), paving the way for novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Structure-Activity Relationship Principles
The pharmacological profile of xanthine amine congeners is primarily dictated by substitutions at the N1, N3, and 8-positions of the xanthine core.
-
N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions significantly influence the potency and selectivity of XACs. Generally, increasing the chain length of the alkyl groups, such as propyl or larger groups, enhances affinity for adenosine receptors compared to the naturally occurring methylxanthines like caffeine (B1668208) and theophylline.[1] For instance, the substitution of 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the rat A1 adenosine receptor by approximately 20-fold.[1]
-
8-Position: The substituent at the 8-position is a critical determinant of both affinity and selectivity across the adenosine receptor subtypes.
-
Aryl Substituents: The introduction of an 8-phenyl group generally increases A1 receptor affinity by at least an order of magnitude.[1] Functionalization of this phenyl ring provides a versatile handle for introducing further chemical diversity.
-
Amine Congeners: The "functionalized congener" approach involves attaching a linker to the 8-phenyl group, terminating in a reactive chemical moiety, such as an amine. This allows for the conjugation of various groups, including amino acids, to modulate pharmacological properties like water solubility and receptor affinity. The prototypical xanthine amine congener (XAC) features an aminoethylaminocarbonylmethyloxy)phenyl] substituent at the 8-position.
-
Quantitative Analysis of Xanthine Amine Congener Derivatives
The following tables summarize the binding affinities (Ki) of various xanthine derivatives at human adenosine receptor subtypes, providing a clear comparison of their potencies and selectivities.
Table 1: Binding Affinities (Ki, nM) of 8-Unsubstituted and 8-Phenylxanthine Derivatives at Human Adenosine Receptors
| Compound | R1 | R3 | R8 | A1 (h) | A2A (h) | A2B (h) | A3 (h) |
| Theophylline | Me | Me | H | 12,000 | 25,000 | 13,000 | >100,000 |
| 1,3-Dipropylxanthine | Pr | Pr | H | 620 | 2,700 | 1,800 | 11,000 |
| 8-Phenyltheophylline | Me | Me | Ph | 1,100 | 1,300 | 1,100 | 16,000 |
| 1,3-Dipropyl-8-phenylxanthine (DPPX) | Pr | Pr | Ph | 20 | 110 | 1,100 | 4,300 |
Data compiled from Jacobson et al., 2009.[1]
Table 2: Binding Affinities (Ki, nM) of 8-Substituted 1,3-Dipropylxanthine Derivatives at Human Adenosine Receptors
| Compound | 8-Substituent | A1 (h) | A2A (h) | A2B (h) | A3 (h) |
| DPCPX | Cyclopentyl | 0.45 | 330 | 1,600 | 4,600 |
| XAC | 4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl | 1.23 (rat) | 114 (rat) | - | - |
| MRS-1754 | N-(4-Cyanophenyl)-2-[4-(...)-phenoxy]acetamide | 2450 | 3060 | 1.2 | 347 |
Data for DPCPX from Lohse et al., 1987; data for XAC from Jacobson et al., 1986; data for MRS-1754 from Kim et al., 2002.
Experimental Protocols
The following sections outline the general methodologies employed in the synthesis and pharmacological evaluation of xanthine amine congeners.
Synthesis of 8-Substituted Xanthine Derivatives
A common route for the synthesis of 8-substituted xanthines is the Traube purine synthesis. A generalized workflow is as follows:
-
Condensation: A 1,3-disubstituted-5,6-diaminouracil is condensed with a suitable aldehyde in a solvent such as dimethylformamide (DMF).
-
Oxidative Cyclization: The resulting intermediate undergoes oxidative cyclization to form the xanthine ring. This can be achieved using various reagents, such as air, ferric chloride, or iodine.
-
Functionalization: For XACs, the 8-phenyl ring is typically introduced with a para-hydroxyl group, which is then alkylated with an appropriate linker containing a protected amine.
-
Deprotection and Purification: The final step involves the deprotection of the amine group and purification of the target compound, often by chromatography.
Radioligand Binding Assays
Radioligand binding assays are routinely used to determine the affinity of XACs for the different adenosine receptor subtypes.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific adenosine receptor subtype. The cells or tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) and varying concentrations of the unlabeled test compound (the XAC derivative). The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine receptor signaling pathways.
The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production. The A2B receptor has also been shown to couple to Gq/11 in some cell types, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationship of xanthine amine congeners follows a well-defined workflow.
Caption: Experimental workflow for XAC SAR studies.
This iterative process begins with the rational design of novel XAC analogues, followed by their chemical synthesis and rigorous purification. The synthesized compounds are then subjected to a battery of pharmacological assays, including radioligand binding studies to determine their affinity for each adenosine receptor subtype and functional assays to assess their antagonist activity. The resulting data are then analyzed to establish clear structure-activity relationships, which guide the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds may then advance to in vivo studies to evaluate their therapeutic potential.
Conclusion
The systematic exploration of the structure-activity relationship of xanthine amine congeners has yielded a wealth of knowledge regarding the molecular determinants of adenosine receptor antagonism. By strategically modifying the xanthine scaffold, particularly at the N1, N3, and 8-positions, it is possible to fine-tune the affinity and selectivity of these compounds for the four adenosine receptor subtypes. The functionalized congener approach has proven to be a powerful strategy for developing XACs with diverse pharmacological profiles. This in-depth understanding of XAC SAR continues to drive the development of novel and selective adenosine receptor antagonists for a wide range of therapeutic applications.
References
In Vitro Characterization of Xanthine Amine Congener (XAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent and widely utilized pharmacological tool in the study of purinergic signaling. As a derivative of xanthine, it acts as a competitive antagonist at adenosine (B11128) receptors, playing a crucial role in elucidating the physiological and pathological functions of these G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of the in vitro characterization of XAC, focusing on its receptor binding properties and its functional effects on downstream signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize XAC in their experimental paradigms.
Core Principles of XAC Characterization
The in vitro characterization of XAC primarily revolves around two key aspects:
-
Receptor Binding Affinity: Determining the affinity with which XAC binds to specific adenosine receptor subtypes (A1, A2A, A2B, and A3). This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).
-
Functional Antagonism: Assessing the ability of XAC to block the downstream signaling events initiated by the activation of adenosine receptors by agonists. This is often measured by determining the concentration of XAC required to inhibit 50% of the maximal agonist response (IC50) or by calculating the equilibrium dissociation constant for the antagonist (KB).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Xanthine Amine Congener at adenosine receptors, compiled from various in vitro studies.
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Binding Affinity | ||||
| Kd | A1 | Rat Cerebral Cortical Membranes | 1.23 nM | [1] |
| Bmax | A1 | Rat Cerebral Cortical Membranes | 580 fmol/mg of protein | [1] |
| Kd | A1 | Calf Brain Membranes | 0.17 nM | [1] |
| Kd | A1 | Guinea Pig Brain Membranes | 3.0 nM | [1] |
| Functional Potency | ||||
| KB | A2 | Human Platelet Membranes | 21 nM | [2][3][4] |
| Ki | A1 | Rat Renal Cortical Slices | ~2 x 10-9 M | [5] |
| Ki | A2 | Rat Renal Cortical Slices | ~5 x 10-8 M | [5] |
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of XAC for adenosine receptors using a radiolabeled ligand (e.g., [3H]XAC or another suitable radioligand).
a. Membrane Preparation:
-
Homogenize the tissue or cells of interest (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled XAC.
-
To determine non-specific binding, include a set of wells with the membrane preparation, the radioligand, and a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., theophylline).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the XAC concentration.
-
Determine the IC50 value (the concentration of XAC that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Adenylate Cyclase Functional Assay for Antagonist Potency
This protocol outlines a method to determine the functional potency (KB) of XAC by measuring its ability to antagonize agonist-stimulated adenylate cyclase activity.
a. Cell Culture and Treatment:
-
Culture cells expressing the adenosine receptor of interest (e.g., human platelets for A2 receptors).
-
Pre-incubate the cells with varying concentrations of XAC for a defined period.
-
Stimulate the cells with a known adenosine receptor agonist (e.g., N-ethylcarboxamidoadenosine - NECA) to activate adenylate cyclase.
b. cAMP Measurement:
-
Lyse the cells to release intracellular cyclic AMP (cAMP).
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
c. Data Analysis:
-
Plot the agonist dose-response curves in the absence and presence of different concentrations of XAC.
-
Determine the EC50 values of the agonist in the absence and presence of XAC.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist (XAC) concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the KB.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Adenosine A1 Receptor and XAC Antagonism
Caption: Adenosine A1 receptor signaling and the inhibitory action of XAC.
Signaling Pathway of Adenosine A2A Receptor and XAC Antagonism
Caption: Adenosine A2A receptor signaling and the inhibitory action of XAC.
Experimental Workflow for In Vitro Characterization of XAC
Caption: A typical experimental workflow for the in vitro characterization of XAC.
Conclusion
Xanthine Amine Congener is an indispensable tool for the in vitro investigation of adenosine receptor pharmacology. Its high affinity and antagonist properties make it ideal for characterizing receptor binding sites and for dissecting the functional consequences of adenosine receptor signaling. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of the purinergic system and its role in health and disease.
References
- 1. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Xanthine Amine Congener (XAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a derivative of xanthine that has been instrumental in the study of purinergic signaling, particularly as a non-selective antagonist of adenosine (B11128) receptors. Its chemical structure, N-(2-aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, allows it to interact with adenosine receptors, thereby blocking the physiological effects of adenosine. This technical guide provides a comprehensive overview of the pharmacological profile of XAC, detailing its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Receptor Binding Affinity and Selectivity
XAC exhibits affinity for both A1 and A2 adenosine receptor subtypes, with its selectivity profile showing some species-dependent variability. The following tables summarize the binding affinities of XAC at various adenosine receptors, presented as Kb, Ki, and IC50 values.
Table 1: Binding Affinity of Xanthine Amine Congener (XAC) at Adenosine Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| A1 | Rat Fat Cells | - | Kb | 15 | [1] |
| A1 | Rat Cerebral Cortex | [3H]PIA | Ki | 1.2 | [2] |
| A1 | - | - | IC50 | 1.8 | [3] |
| A2A | Human Platelets | - | Kb | 25 | [1] |
| A2A | Rat PC12 Cells | - | Kb | 83 | [1] |
| A2 | - | - | IC50 | 114 | [3] |
| A2 | Rabbit Striatum | [3H]XAC | Kd | 3.8 | [4] |
Table 2: A1-Selectivity of Xanthine Amine Congener (XAC)
| Species | Selectivity Ratio (A2 Ki / A1 Ki) | Reference |
| Rat | 20- to 80-fold | [4] |
Functional Activity
The antagonist properties of XAC are evident in its ability to inhibit the downstream signaling cascades initiated by adenosine receptor activation. A primary mechanism of adenosine receptor signaling is the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels.
Adenylyl Cyclase Activity
XAC has been shown to antagonize the effects of adenosine agonists on adenylyl cyclase. In human platelets, which endogenously express A2A receptors, XAC reduces the adenylate cyclase activity stimulated by 5'-N-ethylcarboxamidoadenosine (NECA).[1] Similarly, in rat fat cell membranes, XAC reverses the R-PIA-induced inhibition of isoproterenol-stimulated adenylyl cyclase activity.[1]
Table 3: Functional Activity of Xanthine Amine Congener (XAC) in Adenylyl Cyclase Assays
| Tissue/Cell Type | Agonist | Effect of XAC | Parameter | Value (nM) | Reference |
| Human Platelets | NECA | Reduces adenylate cyclase stimulation | EC50 (in presence of XAC) | 1000 | [1] |
| Human Platelets | NECA | Reduces adenylate cyclase stimulation | EC50 (in absence of XAC) | 310 | [1] |
| Rat Fat Cell Membranes | R-PIA | Reverses inhibition of isoproterenol-stimulated adenylate cyclase | IC50 (in presence of XAC) | 146 | [1] |
| Rat Fat Cell Membranes | R-PIA | Reverses inhibition of isoproterenol-stimulated adenylate cyclase | IC50 (in absence of XAC) | 26 | [1] |
In Vivo Pharmacology
In vivo studies have demonstrated the physiological effects of XAC, particularly on the cardiovascular system. As an adenosine receptor antagonist, XAC can reverse the cardiovascular effects induced by adenosine agonists.
Cardiovascular Effects
In rats, XAC administered at doses ranging from 0.1 to 1.0 mg/kg has been shown to reverse the reductions in heart rate and blood pressure induced by adenosine agonists such as 2-chloro-3-deazaadenosine (2-CADO), R-PIA, and NECA.[1] This highlights its ability to block both A1 receptor-mediated bradycardia and A2 receptor-mediated hypotension.[5]
Signaling Pathways
The primary signaling pathway affected by XAC is the cAMP-dependent pathway, which is modulated by adenosine receptors. A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. By blocking these receptors, XAC prevents the adenosine-mediated modulation of this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAC | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Xanthine Amine Congener Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener Dihydrochloride (B599025) (XAC Dihydrochloride) is a potent and selective antagonist of adenosine (B11128) receptors. It exhibits high affinity for the A₁ adenosine receptor subtype and also interacts with A₂ receptors, making it a valuable tool for investigating the physiological roles of adenosine signaling in various in vivo models.[1][2] These application notes provide detailed protocols for the preparation and administration of XAC Dihydrochloride for in vivo studies, along with a summary of its pharmacological properties and relevant quantitative data.
Mechanism of Action
XAC functions as a competitive antagonist at adenosine receptors. Adenosine receptors, primarily A₁ and A₂, are G-protein coupled receptors that modulate the activity of adenylate cyclase. The A₁ receptor subtype typically inhibits adenylate cyclase, decreasing intracellular cAMP levels, while the A₂ receptor subtype stimulates it, leading to an increase in cAMP.[1] By blocking these receptors, XAC can prevent the downstream effects of endogenous adenosine, thereby influencing a wide range of physiological processes including neurotransmission, cardiovascular function, and inflammation.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for XAC Dihydrochloride from in vivo and in vitro studies.
Table 1: In Vivo Efficacy in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Convulsion Threshold | 39.8 ± 2.0 mg/kg | Male Swiss Albino Mice | Intravenous Infusion | [1][4] |
| Caffeine Convulsion Threshold (for comparison) | 109.8 ± 2.3 mg/kg | Male Swiss Albino Mice | Intravenous Infusion | [1][4] |
Table 2: In Vitro and Ex Vivo Potency
| Parameter | Value | System | Application | Reference |
| A₁ Receptor Antagonism (Kᵢ) | ~2 x 10⁻⁹ M | Rat Renal Cortical Slices | Inhibition of Renin Secretion | [2] |
| A₂ Receptor Antagonism (Kᵢ) | ~5 x 10⁻⁸ M | Rat Renal Cortical Slices | Stimulation of Renin Secretion | [2] |
| Effective Concentration | 200 - 400 nM | Isolated Guinea Pig Hearts | Attenuation of Hypoxic Vasodilation | [3] |
Experimental Protocols
Important Pre-Experiment Considerations:
-
Solubility: Xanthine amine congener dihydrochloride can have limited aqueous solubility. Preparation of solutions may require sonication. For some applications, a suspension may be more appropriate, particularly for oral administration.
-
Route of Administration: The choice of administration route is critical. Intravenous administration has been shown to be effective for central nervous system effects, while intraperitoneal injection has been reported to be ineffective due to poor solubility and local sequestration of the compound.[1]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Preparation of XAC Dihydrochloride for Intravenous Administration (Solution)
This protocol is suitable for studies investigating the central nervous system effects of XAC in small animal models, such as mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Ultrasonic water bath
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of XAC Dihydrochloride in a sterile vial.
-
Dissolution: Add the desired volume of sterile saline to the vial.
-
Sonication: Cap the vial and place it in an ultrasonic water bath. Sonicate until the XAC Dihydrochloride is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution into a new, sterile, pyrogen-free vial. This step ensures the sterility of the final solution for injection.
-
Administration: The solution is now ready for intravenous administration (e.g., via tail vein infusion in mice) using an appropriate needle size and technique for the animal model.
Protocol 2: Preparation of XAC Dihydrochloride for Oral Gavage (Suspension)
While intravenous administration is documented for CNS effects, oral administration might be considered for other applications. This protocol provides a general method for preparing a suspension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile tubes
-
Vortex mixer or homogenizer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).
-
Weighing: Weigh the required amount of XAC Dihydrochloride.
-
Suspension Preparation:
-
Place the weighed XAC Dihydrochloride in a sterile tube.
-
Add a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or homogenizing to ensure a uniform suspension.
-
-
Administration: Before each administration, ensure the suspension is thoroughly mixed. Administer the suspension to the animal via oral gavage using an appropriately sized feeding needle.
Visualizations
Signaling Pathway of XAC Action
Caption: Mechanism of XAC as an adenosine receptor antagonist.
Experimental Workflow for In Vivo Convulsant Study
Caption: Workflow for assessing the convulsant threshold of XAC in mice.
References
- 1. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of xanthine amine congener on hypoxic coronary resistance and venous and epicardial adenosine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent convulsant actions of the adenosine receptor antagonist, xanthine amine congener (XAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthine Amine Congener (XAC) Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a xanthine (B1682287) amine congener (XAC) binding assay, a critical tool for studying adenosine (B11128) receptors. XAC is a non-selective antagonist for adenosine receptors, making it a valuable research tool for characterizing these G protein-coupled receptors (GPCRs).[1][2] This document outlines the necessary materials, step-by-step procedures for a competitive radioligand binding assay, and data analysis methods.
Adenosine Receptor Signaling
Adenosine receptors, the primary targets of XAC, are GPCRs that mediate the physiological effects of adenosine.[3] There are four subtypes: A1, A2A, A2B, and A3.[3][4] These receptors are involved in various physiological processes and are considered therapeutic targets for a range of conditions.[5] Their signaling pathways are primarily mediated through G proteins that modulate the activity of adenylyl cyclase.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]
-
A2A and A2B Receptors: Generally couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[4][6]
Activation of these pathways can also lead to the modulation of other second messengers, such as inositol (B14025) phosphates and intracellular calcium, and can influence various downstream signaling cascades including the MAPK and PI3K/Akt pathways.[6][7][8]
Caption: Adenosine receptor signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities of XAC and other common ligands for the different adenosine receptor subtypes. These values are essential for designing and interpreting binding assays.
Table 1: Binding Affinity (Ki in nM) of Selected Ligands for Adenosine Receptor Subtypes
| Compound | A1 | A2A | A2B | A3 |
| XAC | 12 | 15 | 20 | 50 |
| Theophylline | 4000 | 5000 | 18000 | 14000 |
| DPCPX | 7.6 | 170 | 145 | 800 |
| Vipadenant | 70 | 0.9 | 55 | 20000 |
| Ciforadenant | 150 | 3.4 | 660 | 1600 |
| Preladenant | >20000 | 5 | >20000 | >20000 |
Data compiled from Revvity Tag-lite® binding assay platform.[9]
Table 2: IC50 Values (nM) for XAC at Adenosine Receptors
| Receptor Subtype | IC50 (nM) |
| A1 | 1.8 |
| A2 | 114 |
Data from Tocris Bioscience.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype using a radiolabeled ligand (e.g., [3H]XAC).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular probes for the human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Xanthine Amine Congener (XAC) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent and widely utilized adenosine (B11128) receptor antagonist. As a derivative of xanthine, the parent compound of caffeine (B1668208) and theophylline, XAC exhibits high affinity for adenosine receptors, which are critical regulators of cardiovascular function. Adenosine, an endogenous nucleoside, plays a pivotal role in cardioprotection, vasodilation, and heart rate regulation. By blocking the action of adenosine, XAC serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of adenosine in the cardiovascular system.
These application notes provide a comprehensive overview of the use of XAC in cardiovascular research, including its binding characteristics, effects on signaling pathways, and detailed protocols for key experimental applications.
Data Presentation
Table 1: Binding Affinity of Xanthine Amine Congener (XAC) for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Ki / Kd (nM) | Reference |
| A1 | Rat | Cerebral Cortex | 1.2 (Kd) | [1] |
| A2 | Rabbit | Striatum | 3.8 (Kd) | [1] |
| A2 | Human | Platelets | 25 (KB) | [2] |
Note: XAC has been shown to have an A1-selectivity ratio in the rat of 20- to 80-fold.[1] Further studies are needed to fully characterize its binding profile across all human adenosine receptor subtypes.
Table 2: In Vivo Cardiovascular Effects of XAC
| Species | Experimental Model | XAC Dose/Concentration | Cardiovascular Effect | Reference |
| Guinea Pig | Isolated Perfused Heart | 200 - 400 nM | Attenuated hypoxic vasodilation | |
| Mouse | Conscious | 5-10 fold lower dose for A1 vs A2 effects | Blocked adenosine-mediated bradycardia (A1 effect) at lower doses than hypotension (A2 effect) | [3] |
Signaling Pathways
XAC exerts its effects by competitively blocking adenosine receptors, which are G protein-coupled receptors (GPCRs). The two major subtypes involved in cardiovascular regulation are the A1 and A2 receptors, which are coupled to different G proteins and have opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
Adenosine A1 Receptor Signaling
The A1 adenosine receptor is typically coupled to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This reduction in cAMP leads to a decrease in the activity of Protein Kinase A (PKA), which has multiple downstream effects in cardiomyocytes, including modulation of ion channel activity and calcium handling.
Adenosine A2 Receptor Signaling
In contrast, the A2 adenosine receptors (A2A and A2B) are coupled to the stimulatory G protein, Gs. Adenosine binding to A2 receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which in vascular smooth muscle cells, promotes relaxation and vasodilation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a method to determine the binding affinity of XAC for adenosine receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines or specific tissues).
-
[3H]-XAC or another suitable radiolabeled adenosine receptor antagonist (e.g., [3H]-DPCPX for A1).
-
Unlabeled XAC.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled XAC (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of unlabeled XAC, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Neurological Disorders Using Xanthine Amine Congener (XAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent and selective antagonist of adenosine (B11128) receptors, making it a valuable pharmacological tool for the investigation of neurological disorders. Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₁ and A₂A receptors are particularly abundant in the brain and play opposing roles in regulating neuronal excitability and neurotransmitter release.[1][2] XAC exhibits high affinity for the A₁ receptor, and is also a potent antagonist at A₂ receptors, allowing researchers to probe the physiological and pathophysiological roles of these pathways.[3][4] These application notes provide a comprehensive overview of the use of XAC in neurological research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
XAC exerts its effects by competitively blocking the binding of endogenous adenosine to A₁ and A₂A receptors. These two receptor subtypes are coupled to different G proteins and have opposing effects on the production of the second messenger cyclic AMP (cAMP).
-
A₁ Receptor Antagonism: A₁ receptors are coupled to inhibitory G proteins (Gi/o). Their activation by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6] By blocking A₁ receptors, XAC prevents this inhibitory signaling, leading to a relative increase in cAMP levels. A₁ receptor activation also leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neurotransmitter release. XAC reverses these effects, thereby increasing neuronal excitability and neurotransmitter release.[5]
-
A₂A Receptor Antagonism: A₂A receptors are coupled to stimulatory G proteins (Gs/olf). Their activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[5][7] PKA can then phosphorylate various downstream targets, modulating ion channel activity and gene expression. By antagonizing A₂A receptors, XAC blocks this stimulatory pathway. The net effect of XAC on a particular neuron or circuit depends on the relative expression and activation of A₁ and A₂A receptors.
Signaling Pathway of Adenosine A₁ and A₂A Receptors
Applications in Neurological Disorders
The primary application of XAC in neurological research has been in the study of epilepsy and seizure mechanisms. Its potent proconvulsant activity makes it a useful tool to induce seizures in animal models and to investigate the role of adenosine in seizure threshold and propagation.
While direct preclinical studies of XAC in other neurodegenerative diseases like Alzheimer's and Parkinson's are limited, the broader class of adenosine receptor antagonists has shown therapeutic potential. A₂A receptor antagonists, in particular, are being investigated for Parkinson's disease due to their ability to modulate dopaminergic signaling in the basal ganglia. Given XAC's activity at A₂A receptors, it could potentially be used in preclinical models to explore the adenosinergic system's role in these conditions.
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo efficacy of XAC from various studies.
| Binding Affinity of XAC | |||
| Receptor Subtype | Species | Assay Type | Ki (nM) |
| A₁ | Rat | [³H]PIA Binding | 1.2 |
| A₂ | Human Platelets | Antagonism of NECA-stimulated adenylate cyclase | 25 |
| A₂ | Guinea Pig Brain | Reversal of 2-chloroadenosine-stimulated cAMP | 49 |
| In Vivo Efficacy of XAC in Mice | ||
| Model | Administration Route | Effective Dose |
| Seizure Induction | Intravenous Infusion | 39.8 ± 2.0 mg/kg |
Experimental Protocols
Experimental Workflow for In Vivo Investigation of XAC
Protocol 1: Radioligand Binding Assay for XAC Affinity
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of XAC for adenosine receptors using [³H]XAC.
Materials:
-
[³H]XAC (radioligand)
-
Unlabeled XAC (for determining non-specific binding)
-
Membrane preparation from cells or tissue expressing adenosine receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the desired tissue (e.g., rat brain cortex) or cultured cells expressing the adenosine receptor of interest.
-
Assay Setup:
-
For total binding, add 50 µL of assay buffer, 50 µL of [³H]XAC (at a concentration near its Kd), and 100 µL of the membrane preparation (containing 50-100 µg of protein) to assay tubes.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled XAC (e.g., 10 µM), 50 µL of [³H]XAC, and 100 µL of the membrane preparation.
-
For competition binding, add 50 µL of varying concentrations of the test compound, 50 µL of [³H]XAC, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding = Total binding - Non-specific binding.
-
For competition assays, calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Seizure Induction in Mice Using XAC
This protocol describes a method for inducing seizures in mice via intravenous infusion of XAC to study its proconvulsant effects. All animal procedures should be approved by an institutional animal care and use committee.
Materials:
-
Xanthine Amine Congener (XAC)
-
Sterile saline
-
Male Swiss albino mice (or other appropriate strain)
-
Infusion pump
-
Catheters for lateral tail vein infusion
-
Behavioral observation chamber
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to calculate the correct dose.
-
Catheter Implantation: Anesthetize the mouse and surgically implant a catheter into the lateral tail vein for drug infusion. Allow for a recovery period as per approved protocol.
-
XAC Solution Preparation: Dissolve XAC in sterile saline to the desired concentration for infusion.
-
Infusion: Place the mouse in the observation chamber and connect the tail vein catheter to the infusion pump.
-
Seizure Induction: Infuse the XAC solution at a constant rate. A previously reported effective dose to induce convulsions is approximately 39.8 mg/kg. [cite: ] The infusion rate should be optimized for the specific experimental goals.
-
Behavioral and EEG Monitoring:
-
Continuously observe the mice for behavioral signs of seizures, which can be scored using a standardized scale (e.g., the Racine scale).
-
If equipped, record EEG activity to detect electrographic seizures.
-
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the seizure severity score.
Note: The dosage and infusion rate of XAC may need to be adjusted depending on the mouse strain and the specific research question. It is recommended to perform a dose-response study to determine the optimal concentration for your experimental model.
References
- 1. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]
- 3. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studies with Xanthine Amine Congener (XAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors. As a derivative of xanthine, it effectively blocks the signaling pathways initiated by adenosine, a ubiquitous nucleoside that plays a critical role in various physiological processes. Adenosine exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi/o), which decrease the activity of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₒ receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.
Due to its high affinity for adenosine receptors, XAC is an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of adenosine signaling in various physiological and pathological conditions. These application notes provide detailed protocols for utilizing XAC in receptor binding and functional assays, as well as for in vivo experimental setups.
Data Presentation: Quantitative Analysis of XAC
The following tables summarize the binding affinities and functional potencies of XAC for different adenosine receptor subtypes, providing a comparative overview for experimental design.
Table 1: Binding Affinity (Ki) of Xanthine Amine Congener (XAC) for Adenosine Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| A₁ | [³H]PIA | Rat Cerebral Cortex Membranes | 1.2 | [1] |
| A₁ | [³H]DPCPX | Porcine Coronary Artery | 3.2 | [2] |
| A₁ | [³H]CHA | Rat Fat Cells | 2 | [3] |
| A₂ₐ | [³H]NECA | Human Platelet Membranes | 25 | [4] |
| A₂ₐ | [³H]XAC | Rabbit Striatal Membranes | 3.8 | [5] |
| A₂ₒ | [¹²⁵I]ABOPX | Human HEK-293 Cells | >1000 | [6] |
| A₃ | [¹²⁵I]I-AB-MECA | Human HEK-293 Cells | >1000 | [7] |
Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.
Table 2: Functional Potency (IC₅₀/EC₅₀) of Xanthine Amine Congener (XAC)
| Assay Type | Agonist | Cell Line/Tissue | Effect Measured | Potency (nM) | Reference(s) |
| Adenylyl Cyclase Inhibition (A₁) | R-PIA | Rat Fat Cell Membranes | Reversal of agonist-induced inhibition | ~10 | [8] |
| Adenylyl Cyclase Stimulation (A₂ₐ) | NECA | Human Platelets | Inhibition of agonist-induced stimulation | 21-25 | [4] |
| Renin Secretion Inhibition (A₁) | CHA | Rat Renal Cortical Slices | Antagonism of agonist-induced inhibition | ~2 | [3] |
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition with [³H]DPCPX
This protocol determines the binding affinity (Ki) of XAC for the A₁ adenosine receptor by measuring its ability to compete with the selective A₁ antagonist radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX).
Materials:
-
Membrane preparation from cells or tissues expressing the A₁ adenosine receptor (e.g., rat brain cortex, porcine coronary artery).
-
[³H]DPCPX (specific activity ~120 Ci/mmol).
-
Xanthine Amine Congener (XAC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Adenosine deaminase (ADA).
-
Bovine Serum Albumin (BSA).
-
Unlabeled DPCPX for non-specific binding determination.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 50-100 µg protein). Pre-treat membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
50 µL of [³H]DPCPX at a final concentration near its Kd (e.g., 0.5 nM).
-
50 µL of increasing concentrations of XAC (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of Assay Buffer instead of XAC.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled DPCPX (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 25°C for 90-120 minutes with gentle agitation to reach binding equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer, using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of XAC by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of XAC and use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This protocol determines the functional antagonism of XAC at Gs-coupled (A₂ₐ/A₂ₒ) or Gi-coupled (A₁/A₃) adenosine receptors by measuring its effect on agonist-stimulated intracellular cAMP levels.
Materials:
-
Cells expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably expressing human A₂ₐ receptor).
-
Cell culture medium.
-
Xanthine Amine Congener (XAC).
-
A non-selective adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX - 3-isobutyl-1-methylxanthine).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Lysis buffer (provided with the cAMP kit).
Protocol:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with increasing concentrations of XAC (e.g., 10⁻¹⁰ to 10⁻⁵ M) in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.[10]
-
Agonist Stimulation:
-
For Gs-coupled receptors (A₂ₐ/A₂ₒ): Add a fixed concentration of NECA (typically at its EC₈₀) to the wells and incubate for 15-30 minutes at 37°C.
-
For Gi-coupled receptors (A₁/A₃): Co-stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and a fixed concentration of a Gi-agonist (e.g., R-PIA at its EC₈₀). XAC will antagonize the inhibitory effect of the agonist on forskolin-stimulated cAMP production.
-
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of XAC and use non-linear regression to determine the IC₅₀ value. This represents the concentration of XAC that inhibits 50% of the agonist-stimulated cAMP response.
In Vivo Administration Protocol for Mice
This protocol provides a general guideline for the preparation and administration of XAC to mice for in vivo studies. The specific dose and route of administration should be determined based on the experimental objectives and preliminary dose-finding studies.
Materials:
-
Xanthine Amine Congener (XAC).
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80).
-
Sterile syringes and needles (appropriate gauge for the route of administration).
-
Animal scale.
Protocol:
-
Preparation of Dosing Solution:
-
XAC has limited water solubility. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a common vehicle is a mixture of DMSO, Tween 80, and saline. A typical formulation could be 10% DMSO, 10% Tween 80, and 80% sterile saline.
-
First, dissolve the required amount of XAC in DMSO.
-
Then, add the Tween 80 and mix thoroughly.
-
Finally, add the saline dropwise while vortexing to form a clear solution or a fine suspension.
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each mouse accurately to calculate the correct injection volume.
-
The typical injection volume for mice is 5-10 mL/kg for i.p. and s.c. routes.
-
Administer the XAC solution via the desired route (e.g., intraperitoneal injection).
-
For studies investigating convulsant effects, intravenous infusion may be required.
-
-
Monitoring:
-
After administration, monitor the animals for any adverse effects, including changes in behavior, posture, or activity levels.
-
At high doses (e.g., >30 mg/kg), XAC can induce convulsions in mice.
-
The timing of behavioral or physiological measurements should be based on the pharmacokinetic profile of XAC, if known, or determined in pilot studies.
-
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathways of adenosine receptors and the point of antagonism by XAC.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing Bone Formation Induction by Calvarial Injection Assay in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Xanthine Amine Congener (XAC) as a Radioligand in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent and versatile adenosine (B11128) receptor antagonist. Its tritiated form, [³H]XAC, serves as a valuable radioligand for the characterization and study of adenosine receptors, particularly the A₁ and A₂ subtypes.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug development.[3][4][5] This document provides detailed application notes and experimental protocols for the use of [³H]XAC in receptor binding studies.
Applications
[³H]XAC is utilized in a range of applications within receptor pharmacology and drug discovery, including:
-
Receptor Subtype Characterization: Determining the affinity and density of adenosine receptor subtypes in various tissues and cell lines.[6][7]
-
Competitive Binding Assays: Screening and characterizing novel compounds for their affinity and selectivity towards adenosine receptors.
-
Affinity Labeling: The functionalized nature of XAC allows for the design of affinity probes for receptor isolation and characterization.[6][8]
-
In Vivo Studies: Investigating the physiological and pathological roles of adenosine receptors.[9]
Data Presentation
The binding affinity of XAC and its tritiated form varies across different adenosine receptor subtypes and species. The following tables summarize key quantitative data from receptor binding studies.
Table 1: Binding Affinity of XAC and [³H]XAC for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Parameter | Value | Reference |
| A₁ | Rat (Cerebral Cortex) | [³H]XAC | Kd | 1.23 nM | [1][7] |
| A₁ | Rat (Cerebral Cortex) | [³H]XAC | Bmax | 580 fmol/mg protein | [1][7] |
| A₁ | Calf (Brain) | [³H]XAC | Kd | 0.17 nM | [7] |
| A₁ | Guinea Pig (Brain) | [³H]XAC | Kd | 3.0 nM | [7] |
| A₁ | Rat | XAC | Ki | 1.2 nM | [10] |
| A₂ | Rabbit (Striatum) | [³H]XAC | Kd | 3.8 nM | [6][11] |
| A₂ | Rabbit (Striatum) | [³H]XAC | Bmax | 1.23 pmol/mg protein | [6][11] |
| A₂A | Rabbit | XAC | Ki | 7.5 nM | [10] |
| A₂A | Rat | XAC | Ki | 63 nM | [10] |
| A₃ | Human | XAC-630 (fluorescent) | KD | 7.30 (apparent) | [12] |
| A₂A | Human | XAC-630 (fluorescent) | KD | 7.50 (apparent) | [12] |
| A₃ | Human | XAC-630 (fluorescent) | KD | 7.37 (apparent) | [12] |
Table 2: IC₅₀ Values of XAC at Adenosine Receptors
| Receptor Subtype | Agonist | IC₅₀ | Reference |
| A₁ | - | 1.8 nM | |
| A₂ | - | 114 nM |
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate various cellular functions by coupling to different G proteins, which in turn regulate the activity of downstream effector enzymes like adenylyl cyclase (AC) and phospholipase C (PLC).[3][13][14]
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays using [³H]XAC.
Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from brain tissue, a rich source of adenosine receptors.[15][16]
Materials:
-
Brain tissue (e.g., rat cerebral cortex or rabbit striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
High-speed centrifuge and homogenizer (e.g., Dounce or Polytron)
Procedure:
-
Excise and place the brain tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 short bursts).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Caption: Workflow for membrane preparation.
Saturation Binding Assay with [³H]XAC
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]XAC.[16][17]
Materials:
-
[³H]XAC
-
Unlabeled XAC or another suitable adenosine receptor antagonist (e.g., theophylline)
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of [³H]XAC in Assay Buffer.
-
Set up two sets of tubes: one for total binding and one for non-specific binding.
-
Total Binding: Add a fixed amount of membrane protein (e.g., 50-100 µg), increasing concentrations of [³H]XAC, and Assay Buffer to a final volume (e.g., 250 µL).
-
Non-Specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled XAC (e.g., 10 µM) to saturate the specific binding sites.
-
Incubate all tubes at a specified temperature (e.g., 24°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][6]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each [³H]XAC concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[11]
Competition Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the adenosine receptor by measuring its ability to compete with [³H]XAC for binding.[15][18]
Materials:
-
[³H]XAC
-
Test compound (unlabeled)
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Set up tubes for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane protein, a fixed concentration of [³H]XAC (typically at or near its Kd), and Assay Buffer.
-
Non-Specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled antagonist (e.g., 10 µM theophylline).
-
Competition Binding: Add membrane protein, a fixed concentration of [³H]XAC, and increasing concentrations of the test compound.
-
Incubate all tubes, filter, and wash as described in the saturation binding assay protocol.
-
Measure the radioactivity in each vial.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]XAC) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]XAC used and Kd is the dissociation constant of [³H]XAC.
Caption: Logical flow of a competition binding assay.
Conclusion
[³H]Xanthine Amine Congener is a highly effective radioligand for the study of adenosine receptors. Its favorable binding properties and the well-established protocols for its use make it an indispensable tool for researchers in pharmacology and drug development. The detailed protocols and compiled data in these application notes provide a comprehensive guide for the successful implementation of [³H]XAC in receptor binding studies.
References
- 1. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3)H]XAC (xanthine amine congener) is a radioligand for A(2)-adenosine receptors in rabbit striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent convulsant actions of the adenosine receptor antagonist, xanthine amine congener (XAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent adenosine antagonist [XAC] (AC120) - Ace Therapeutics [acetherapeutics.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xanthine Amine Congener (XAC) in Adenylate Cyclase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note: Xanthine Amine Congener (XAC) is a potent and selective antagonist of the A1 adenosine (B11128) receptor. Its application in adenylate cyclase (AC) activity assays is primarily indirect. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylate cyclase. The A1 and A3 adenosine receptors couple to inhibitory G proteins (Gi), which suppress adenylate cyclase activity and decrease intracellular cyclic AMP (cAMP) levels.[1][2][3] Conversely, the A2A and A2B adenosine receptors couple to stimulatory G proteins (Gs), which activate adenylate cyclase and increase cAMP production.[3][4][5]
By acting as an A1 receptor antagonist, XAC blocks the inhibitory effect of adenosine on adenylate cyclase, leading to a disinhibition or an effective increase in AC activity and subsequent cAMP accumulation. This makes XAC a valuable tool for studying the role of the A1 adenosine receptor-Gi signaling pathway in regulating adenylate cyclase. It can be used to investigate the therapeutic potential of targeting this pathway in various physiological and pathological processes. XAC has been shown to be a potent adenosine antagonist, with a significantly higher affinity for adenosine receptors than caffeine (B1668208) or theophylline.[6]
Signaling Pathways
The interaction of XAC with the adenylate cyclase signaling pathway is dependent on the specific adenosine receptor subtype present. The following diagrams illustrate the opposing effects of A1 and A2A receptor signaling on adenylate cyclase and how XAC modulates the A1 pathway.
Quantitative Data
The following table summarizes the antagonistic potency of XAC on A1 and A2 adenosine receptor-mediated effects.
| Parameter | Agonist | Effect | XAC Ki | Reference |
| A1 Receptor Antagonism | N6-R-phenylisopropyladenosine (R-PIA) | Inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium | Not specified, but potent inhibition observed | [7] |
| A1 Receptor Antagonism | Cyclohexyladenosine (CHA) | Inhibition of renin secretion | ~ 2 x 10-9 M | [8] |
| A2 Receptor Antagonism | Cyclohexyladenosine (CHA) | Stimulation of renin secretion | ~ 5 x 10-8 M | [8] |
Experimental Protocols
Two primary methods for assaying the effect of XAC on adenylate cyclase activity are presented: a biochemical assay using radiolabeled ATP and a cell-based assay measuring cAMP accumulation.
Protocol 1: Biochemical Adenylate Cyclase Activity Assay
This protocol is adapted from standard methods and measures the enzymatic conversion of [α-32P]ATP to [32P]cAMP in cell membrane preparations.
Experimental Workflow
Materials and Reagents:
-
Cell membranes expressing the adenosine receptor of interest
-
Xanthine Amine Congener (XAC)
-
Adenosine or a selective A1 agonist (e.g., N6-Cyclohexyladenosine, CHA)
-
[α-32P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 1 mM dithiothreitol (B142953) (DTT), 0.1 mM IBMX (a phosphodiesterase inhibitor)
-
ATP regenerating system: 20 mM creatine (B1669601) phosphate, 0.2 mg/mL creatine kinase
-
GTP
-
Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex and Alumina columns for chromatography
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the A1 adenosine receptor according to standard protocols.
-
Assay Setup: In a microcentrifuge tube, combine:
-
50 µg of cell membrane protein
-
Assay Buffer
-
ATP regenerating system
-
10 µM GTP
-
Varying concentrations of XAC (or vehicle control)
-
Adenosine or A1 agonist (to stimulate the inhibitory pathway that XAC will antagonize)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow XAC to bind to the receptors.
-
Reaction Initiation: Start the reaction by adding [α-32P]ATP (to a final concentration of 100 µM, with a specific activity of ~1 µCi/nmol).
-
Incubation: Incubate for 15 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution.
-
cAMP Separation: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the percentage of adenylate cyclase activity relative to the control (no XAC) and plot the results to determine the IC50 or Ki of XAC.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the accumulation of intracellular cAMP in whole cells in response to treatment with an A1 agonist and XAC.
Experimental Workflow
Materials and Reagents:
-
Cultured cells expressing the A1 adenosine receptor
-
Cell culture medium
-
Xanthine Amine Congener (XAC)
-
Adenosine or a selective A1 agonist (e.g., CHA)
-
Forskolin (B1673556) (an adenylate cyclase activator, used to elevate basal cAMP levels)
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, TR-FRET, or other immunoassay)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of XAC in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C.
-
Stimulation: Add the A1 agonist (e.g., CHA) and forskolin (to amplify the signal) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Normalize the cAMP levels to a control (no XAC) and generate dose-response curves to determine the potency of XAC in antagonizing the A1 receptor-mediated inhibition of cAMP production.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XAC, a Functionalized Congener of 1,3-Dialkylxanthine, Antagonizes A1 Adenosine Receptor-Mediated Inhibition of Renin Secretion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Xanthine Amine Congener (XAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine (B11128) receptor antagonist with a marked selectivity for the A₁ subtype.[1] As an antagonist, XAC blocks the signaling pathways activated by endogenous adenosine, making it a valuable tool for investigating the physiological and pathological roles of adenosine receptors. These receptors are implicated in a wide range of cellular processes, and their dysregulation has been linked to various diseases.
These application notes provide detailed protocols for the in vivo administration of XAC, summarize available quantitative data, and illustrate the key signaling pathways affected by this antagonist.
Data Presentation
In Vivo Efficacy of Intravenous Xanthine Amine Congener (XAC)
| Animal Model | Administration Route | Vehicle | Dose | Observed Effect | Reference |
| Male Swiss Albino Mice | Intravenous Infusion | 0.1 M Acetic Acid, pH 7.0 with NaOH | 39.8 ± 2.0 mg/kg | Convulsion Threshold | [1] |
Note: Intraperitoneal administration of XAC has been shown to be ineffective due to the drug precipitating in the peritoneal cavity.[1]
In Vivo Toxicity of Xanthine Amine Congener (XAC)
Experimental Protocols
Preparation of XAC for Intravenous Administration
Materials:
-
Xanthine Amine Congener (XAC) powder
-
0.1 M Acetic Acid
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sterile saline (0.9% NaCl)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Weigh the desired amount of XAC powder.
-
Dissolve the XAC powder in 0.1 M acetic acid.
-
Slowly add NaOH solution while monitoring the pH to adjust it to 7.0.
-
Once the pH is stable at 7.0, bring the solution to the final desired concentration with sterile saline.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.
-
It is recommended to prepare the working solution fresh on the day of use.[3]
Intravenous Administration Protocol (Mouse Model for Convulsion Assessment)
Materials:
-
Prepared XAC solution
-
Male Swiss albino mice (25-30g)
-
Lateral tail vein infusion setup (e.g., infusion pump, catheter)
-
Animal restrainer
Protocol:
-
Acclimatize the mice to the experimental environment.
-
Secure the mouse in a suitable restrainer, exposing the lateral tail vein.
-
Insert the infusion catheter into the lateral tail vein.
-
Administer the XAC solution via intravenous infusion at a constant rate.
-
Observe the animal for the onset of convulsions. The convulsion threshold is defined as the total amount of drug administered to elicit convulsions.[1]
-
The reported convulsion threshold for XAC in this model is 39.8 ± 2.0 mg/kg.[1]
Signaling Pathways and Experimental Workflow
Adenosine Receptor Signaling Pathways
XAC, as an adenosine receptor antagonist, primarily affects the signaling cascades downstream of A₁ and A₂ₐ receptors.
Caption: XAC antagonizes A₁ and A₂ₐ adenosine receptor signaling pathways.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of XAC.
References
- 1. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Xanthine Amine Congener (XAC) Dihydrochloride Solubility
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with Xanthine (B1682287) Amine Congener (XAC) Dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Amine Congener (XAC) Dihydrochloride, and why is solubility a concern?
A1: Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) A1 and A2 receptors.[1][2] It belongs to the xanthine class of compounds, which are often characterized by poor water solubility due to strong intermolecular hydrogen bonds and molecular stacking that form stable crystal lattices.[3] The dihydrochloride salt form is used to improve aqueous solubility and stability compared to the free base.[1] However, even in this salt form, achieving desired concentrations in aqueous buffers for biological assays can be challenging.
Q2: What are the known solubility limits for XAC?
A2: The solubility of XAC depends heavily on the solvent system. While comprehensive data for the dihydrochloride form is limited, data for the monohydrochloride provides a useful reference point. Quantitative data from commercial suppliers is summarized below.
Table 1: Reported Solubility of XAC Hydrochloride
| Solvent System | Approximate Solubility | Source |
|---|---|---|
| Dimethylformamide (DMF) | 20 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.2 mg/mL |[4] |
Note: This data is for the monohydrochloride form and should be used as a guideline. Dihydrochloride solubility may vary.
Q3: My XAC Dihydrochloride, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer. What is happening and what should I do?
A3: This common issue is known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
To resolve this, you can try the following:
-
Lower the Final Concentration: Your target concentration may exceed the solubility limit of XAC in the final buffer. Test a serial dilution to find the maximum achievable concentration.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the stock solution to a smaller volume of the buffer while vortexing vigorously. Then, add this mixture to the remaining buffer. This gradual change in solvent environment can sometimes prevent precipitation.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your final aqueous buffer can help maintain the solubility of hydrophobic compounds.[5]
-
Warm the Solution: Gently warming the buffer (e.g., to 37°C) may transiently increase solubility, allowing for dissolution before cooling to the experimental temperature.[6] However, ensure the compound and other assay components are stable at the elevated temperature.
Q4: Can I use pH adjustment to improve the solubility of XAC Dihydrochloride?
A4: Yes, pH can be a powerful tool. XAC contains amine groups, which are basic. As a dihydrochloride salt, these amines are already protonated, which enhances water solubility. For ionizable drugs with basic groups, maintaining a pH below their pKa ensures they remain in their charged (protonated) state, which is generally more water-soluble. If your buffer pH is high (alkaline), it could deprotonate the amine groups, reducing solubility. It is recommended to use buffers in the physiological to slightly acidic range (e.g., pH 6.0-7.4) and to perform a pH screening experiment to identify the optimal pH for your specific concentration.
Q5: Are there alternative solvents or additives I can use?
A5: Besides DMSO and DMF, other co-solvents can be used, but their compatibility with your experimental system is critical.[7]
-
Co-solvents: Ethanol can be an alternative to DMSO, though it may be less effective for highly hydrophobic compounds.[8] Polyethylene glycol (PEG), particularly PEG 300 or 400, can also be used as a co-solvent to improve solubility.[5][9] Always run a vehicle control in your experiment to ensure the co-solvent itself does not affect the biological outcome.[6]
-
Complexation Agents: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, forming an inclusion complex that is more water-soluble.[10][11] This is an advanced technique that requires screening for the appropriate cyclodextrin (B1172386) type and concentration.
Troubleshooting Guides
This section provides a structured workflow to address common solubility problems encountered during experiments with XAC Dihydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Non-Specific Binding of Xanthine Amine Congener (XAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the non-specific binding (NSB) of Xanthine (B1682287) Amine Congener (XAC) in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing high non-specific binding with [³H]XAC in my radioligand binding assay. What are the common causes and how can I mitigate this?
A1: High non-specific binding of XAC, a common issue that can obscure specific binding signals, often stems from its physicochemical properties and assay conditions.[1] Here are the primary causes and recommended solutions:
-
Hydrophobic Interactions: XAC, like many xanthine derivatives, can exhibit hydrophobicity, leading to its binding to non-receptor surfaces such as plastics and lipids within the cell membrane preparation.
-
Electrostatic Interactions: Charged residues on XAC can interact non-specifically with oppositely charged surfaces.
-
Radioligand Purity: Impurities in the radiolabeled XAC can contribute significantly to NSB.
To address these issues, a systematic approach to optimizing your assay conditions is recommended. The following flowchart outlines a troubleshooting workflow for high non-specific binding.
References
Technical Support Center: Optimizing Dosage for In Vivo Studies with XAC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of XAC in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo efficacy study with XAC?
A1: The initial dose for an in vivo efficacy study is best determined from a prior Maximum Tolerated Dose (MTD) study. If an MTD study has not been conducted, a common approach is to start with a dose that has shown efficacy in in vitro models, which is then converted to an appropriate in vivo equivalent. A conservative starting point is often in the range of 10-25 mg/kg, administered daily via oral gavage. However, it is crucial to perform an MTD study to establish a safe and effective dose range for your specific animal model and strain.[1]
Q2: How do I design an effective dose-response study for XAC?
A2: A well-designed dose-response study is essential for determining the optimal therapeutic dose of XAC. A typical study design includes a vehicle control group and at least three dose levels of XAC (low, medium, and high). These dose levels should be selected based on the MTD study, with the highest dose being at or near the MTD. Key parameters to monitor include tumor volume, body weight, and any clinical signs of toxicity.[1] Pharmacokinetic/pharmacodynamic (PK/PD) modeling can also be a valuable tool in designing and interpreting these studies.
Q3: What are the critical pharmacodynamic (PD) biomarkers to assess XAC activity in vivo?
A3: As XAC is a MEK1/2 inhibitor, the most relevant PD biomarker is the phosphorylation level of ERK (p-ERK), which is the downstream target of MEK. To assess the inhibition of p-ERK, tumor biopsies can be collected at various time points after dosing and analyzed via immunohistochemistry (IHC) or western blotting. A significant reduction in p-ERK levels is a strong indicator of target engagement and the biological activity of the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High toxicity observed (e.g., significant body weight loss, lethargy) | Dose is above the MTD. | Immediately reduce the dose by 25-50% or revert to the previously established MTD.[1] |
| Vehicle toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles.[1] | |
| Lack of efficacy (no significant tumor growth inhibition) at a well-tolerated dose. | Insufficient drug exposure. | Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of XAC. The dose may need to be increased if exposure is suboptimal.[1] |
| Poor bioavailability. | Investigate alternative formulations or routes of administration to improve absorption.[1] | |
| Target is not inhibited. | Assess p-ERK levels in tumor tissue to confirm target engagement. If the target is not inhibited, the dose or dosing frequency may need to be increased.[1] | |
| Tumor model resistance. | The selected xenograft model may have intrinsic resistance to MEK inhibition. Consider screening XAC against a panel of different cell line-derived xenograft models.[1] | |
| Inconsistent results between animals in the same treatment group. | Improper randomization. | Ensure proper randomization of animals into treatment groups based on tumor volume and body weight. |
| Dosing or measurement errors. | Review and standardize all experimental procedures, including dose preparation, administration, and tumor measurement techniques. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same species and strain as planned for the efficacy studies.
-
Group Size: A minimum of 3-5 animals per group is recommended.
-
Dose Escalation: Include a vehicle control group and at least 4-5 escalating dose groups of XAC (e.g., 10, 25, 50, 75, 100 mg/kg).[1]
-
Administration: Administer XAC daily via the intended route of administration (e.g., oral gavage) for 14 consecutive days.[1]
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other signs of significant toxicity.
Dose-Response Efficacy Study
-
Tumor Implantation: Implant tumor cells into the appropriate anatomical location in the host animal.
-
Tumor Growth and Randomization: Allow tumors to grow to a mean size of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).[1]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: XAC (Low dose, e.g., 12.5 mg/kg)
-
Group 3: XAC (Medium dose, e.g., 25 mg/kg)
-
Group 4: XAC (High dose, near MTD, e.g., 50 mg/kg)[1]
-
-
Dosing and Monitoring: Administer treatment daily via the chosen route for a predetermined period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week and record body weight 2-3 times per week.[1]
-
Data Analysis: Compare tumor growth inhibition between the vehicle and treated groups to determine the efficacy of XAC at different doses.
Visualizations
Caption: Workflow for Determining the Optimal In Vivo Dose of XAC.
Caption: Simplified Signaling Pathway of XAC as a MEK1/2 Inhibitor.
References
Troubleshooting Xanthine amine congener experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthine (B1682287) Amine Congeners (XACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and application of Xanthine Amine Congeners in experimental settings.
Q1: My Xanthine Amine Congener (XAC) has poor solubility. How can I dissolve it for my experiments?
A1: Poor aqueous solubility is a well-documented challenge with many xanthine derivatives.[1][2][3] Here are recommended strategies to improve solubility:
-
Initial Stock Solutions: For preparing stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is advisable to gently warm the solution to aid dissolution.[4]
-
Aqueous Buffers: For final experimental concentrations, dilute the DMSO stock solution into your aqueous buffer or isotonic saline.[4] It is crucial to ensure the final concentration of DMSO is minimal, as it can have physiological effects at low concentrations.[4]
-
pH Adjustment: Xanthines are soluble in acidic and sodium hydroxide (B78521) solutions.[5] For instance, xanthine is soluble in 1 M NaOH at 50 mg/mL with brief sonication.[5]
-
Structural Modifications: For long-term projects, consider synthesizing analogs with increased polarity. The introduction of polar groups, such as amines, can enhance water solubility.[6] Another approach is the introduction of a sulfonate group to increase the solubility of lipophilic 1, 3-dialkyl-8-phenylxanthines.[7]
-
Co-crystal Formation: The formation of co-crystals with other xanthines or specific acids has been shown to improve the solubility and hydration resistance of compounds like theophylline.[2]
Q2: I am observing inconsistent results or a lack of activity with my XAC in my cell-based assays. What could be the cause?
A2: Inconsistent results with XACs can stem from several factors related to compound stability, receptor selectivity, and experimental setup.
-
Compound Stability:
-
Stock Solutions: While DMSO is an excellent solvent for initial dissolution, the long-term stability of XACs in DMSO should be considered. It is recommended to prepare fresh dilutions from a concentrated stock. Aqueous solutions of xanthine are not recommended for storage for more than one day.[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions as this can lead to compound degradation. Aliquoting the stock solution is highly recommended.
-
-
Receptor Selectivity and Species Differences:
-
Subtype Selectivity: Xanthine amine congeners are often non-selective adenosine (B11128) receptor antagonists.[8] Their affinity can vary significantly across the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[3][9]
-
Species Variability: There is a marked species dependency of ligand affinity at adenosine receptors. A ligand that is selective for a human receptor subtype may have a different selectivity profile in another species, such as rats.[10] Always verify the pharmacology of your XAC in the specific species and cell line you are using.
-
-
Off-Target Effects:
-
Some xanthine derivatives, like IBMX, are known to inhibit phosphodiesterases (PDEs) in the same concentration range required to block adenosine receptors.[3] This can interfere with assays measuring cAMP levels.
-
-
Assay-Specific Issues:
-
For radioligand binding assays using congeners like [³H]XAC, a high degree of nonspecific binding can be a limiting factor.[6]
-
For functional assays like cAMP or calcium mobilization assays, ensure that your cell line expresses the target receptor at sufficient levels and that the G-protein coupling is optimal for a robust signal.[11][12]
-
Q3: My XAC synthesis resulted in a low yield and purification is difficult. What can I do?
A3: Challenges in the synthesis and purification of xanthine derivatives are common. Here are some points to consider:
-
Synthetic Strategy: The choice of synthetic route can significantly impact yield. For instance, the coupling of a carboxylic acid congener of xanthine with various amines can present solubility problems during the reaction itself.[7] Using an activated form, such as an N-hydroxysuccinimide ester, can improve the coupling efficiency.[7]
-
Solvent Effects: The solvent used during synthesis can influence the final product. For example, in the presence of ethanol, an ethyl ester may be formed, whereas dimethylformamide (DMF) can favor the formation of the carboxylic acid congener.[7]
-
Purification: Column chromatography is a common method for purifying sulfonamide derivatives of xanthines.[7] The low aqueous solubility of many 8-arylxanthine derivatives is due to their tendency to form highly stable crystal lattices, which can complicate purification by recrystallization.[3]
Data Presentation
Table 1: Solubility of Xanthine in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| Water | 1 g / 14.5 L | 16 °C | [5] |
| PBS (pH 7.2) | ~1 mg/mL | Gently warmed | [4] |
| DMSO | ~1 mg/mL | Gently warmed | [4] |
| 1 M NaOH | 50 mg/mL | With sonication (<5 min) | [5] |
| Ethanol | Slightly soluble | - | [5] |
Experimental Protocols
General Protocol for Solubilizing Xanthine Amine Congeners for In Vitro Assays
-
Preparation of Stock Solution:
-
Weigh out the desired amount of the crystalline XAC.
-
Add high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.[4]
-
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the specific receptor and radioligand used.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the adenosine receptor of interest.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]XAC).
-
Increasing concentrations of the unlabeled XAC or other competing ligand.
-
Cell membrane preparation.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the Ki value.
-
Visualizations
Caption: A typical experimental workflow for using Xanthine Amine Congeners.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Stability of Xanthine Amine Congener (XAC) Solutions
For researchers, scientists, and drug development professionals utilizing Xanthine (B1682287) Amine Congener (XAC), ensuring the stability of your experimental solutions is paramount for reproducible and reliable results. This guide provides in-depth information on the stability of XAC solutions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing XAC stock solutions?
A1: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing XAC stock solutions. XAC is also soluble in Dimethylformamide (DMF). For immediate use in aqueous assays, a stock solution in DMSO can be diluted into a buffer like Phosphate-Buffered Saline (PBS). However, the stability of XAC in aqueous solutions is significantly lower than in DMSO.
Q2: How should I store XAC stock solutions?
A2: XAC stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C. For shorter-term storage, -20°C is acceptable. Protect solutions from light.
Q3: How long are XAC solutions stable under recommended storage conditions?
A3: Based on available data, XAC stock solutions in anhydrous DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] Aqueous solutions should be prepared fresh before use and ideally not stored for longer than 24 hours.[2]
Q4: My XAC is in the hydrochloride salt form. Is it more stable in solution?
A4: Yes, the hydrochloride salt form of Xanthine Amine Congener generally exhibits enhanced water solubility and stability in solution compared to the free form.[3]
Q5: What are the primary degradation pathways for XAC in solution?
A5: The XAC molecule contains an amide functional group, which can be susceptible to hydrolysis, especially in aqueous solutions under acidic or basic conditions.[4][5] Additionally, xanthine derivatives can be prone to photodegradation, so it is crucial to protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in DMSO stock solution after thawing. | 1. The compound has low solubility at lower temperatures. 2. The DMSO has absorbed water, reducing its solvating power.[6] 3. The concentration of the stock solution is too high. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. Ensure it is fully dissolved before use.[2] 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Prepare a more dilute stock solution. |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | 1. The compound has low aqueous solubility. 2. The final concentration of DMSO is too low to maintain solubility. 3. Rapid addition of the aqueous buffer to the DMSO stock creates localized high supersaturation.[6] | 1. Use a co-solvent such as PEG400, Tween 80, or cyclodextrin (B1172386) in your final solution.[1] 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of cell toxicity (typically <0.5% for cell-based assays).[1] 3. Add the DMSO stock to the aqueous buffer slowly while vortexing.[6] |
| Inconsistent or loss of biological activity in experiments. | 1. Degradation of XAC in the stock or working solution. 2. Inaccurate concentration due to incomplete dissolution or precipitation. 3. Adsorption of the compound to plasticware. | 1. Prepare a fresh stock solution. For aqueous solutions, prepare them immediately before each experiment. 2. Visually inspect solutions for any precipitate before use. If necessary, confirm the concentration and purity of the stock solution using HPLC. 3. Consider using low-binding microplates or tubes. |
| Color change observed in the solution. | This may indicate oxidation or another form of chemical degradation. | 1. Discard the solution. 2. Prepare a fresh solution and consider storing it under an inert gas like argon or nitrogen if the compound is known to be oxygen-sensitive. |
Data on XAC Solution Stability
The stability of XAC solutions is influenced by the solvent, storage temperature, and pH. The following tables summarize the available stability data and factors that can affect it.
Table 1: Stability of XAC in DMSO Stock Solutions
| Storage Temperature | Duration | Purity/Activity | Recommendations |
| -80°C | 6 months | Stable | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Stable | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| 4°C | Not Recommended | Potential for degradation | Avoid storing DMSO stock solutions at 4°C for extended periods. |
| Room Temperature | Not Recommended | Prone to degradation | Avoid storing DMSO stock solutions at room temperature. |
Table 2: Factors Influencing Stability in Aqueous Solutions
| Factor | Influence on Stability | Recommendations |
| pH | Hydrolysis of the amide bond is catalyzed by both acidic and basic conditions. Stability is generally greatest near neutral pH.[4] | Maintain the pH of aqueous solutions within a neutral range (pH 6-8) if possible. Prepare fresh for each experiment. |
| Light Exposure | Xanthine derivatives can be susceptible to photodegradation. | Protect all XAC solutions from light by using amber vials or wrapping containers in foil. |
| Water Purity | Contaminants in water can potentially react with XAC. | Use high-purity, sterile water (e.g., Milli-Q or equivalent) for preparing aqueous solutions. |
| Freeze-Thaw Cycles | Repeated cycles can lead to precipitation and may accelerate degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of XAC Stock and Working Solutions
Materials:
-
Xanthine Amine Congener (XAC) powder
-
High-purity, anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure for 10 mM DMSO Stock Solution:
-
Allow the XAC powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize moisture absorption.
-
Accurately weigh the desired amount of XAC powder. For 1 mL of a 10 mM stock solution, you will need 4.285 mg of XAC (Molecular Weight: 428.49 g/mol ).
-
Add the weighed XAC powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex and/or sonicate the solution until the XAC is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into single-use, amber vials.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Preparing an Aqueous Working Solution from DMSO Stock:
-
Thaw a single-use aliquot of the XAC DMSO stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution if a large dilution factor is required.
-
Slowly add the required volume of the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) while vortexing. This helps to rapidly disperse the DMSO and reduce localized high concentrations of the compound.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., <0.5% for most cell-based assays).
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may not be suitable for use.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of XAC.
Protocol 2: HPLC-Based Stability Assessment of XAC Solutions
This protocol provides a framework for assessing the stability of your XAC solutions under your specific experimental conditions.
Materials:
-
XAC solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffer salts (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer components)
-
Freshly prepared XAC solution of the same concentration to serve as a time-zero (T=0) reference.
Procedure:
-
Method Development (if necessary): Develop an isocratic or gradient HPLC method that provides good separation of the XAC peak from any potential degradation products. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point for xanthine derivatives.[9] Set the UV detector to a wavelength where XAC has strong absorbance (e.g., near its λmax).
-
Sample Preparation:
-
At T=0, inject your freshly prepared reference XAC solution onto the HPLC system to determine the initial peak area and retention time. This will serve as your 100% reference.
-
Store your test XAC solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours for aqueous solutions; 1 week, 1 month, 3 months for DMSO solutions), retrieve a sample of the test solution.
-
-
HPLC Analysis:
-
Allow the test sample to equilibrate to room temperature.
-
Inject the same volume of the test sample as the T=0 reference onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of the test sample to the T=0 reference.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of XAC remaining by comparing the peak area of the XAC peak in the test sample to the peak area of the XAC peak in the T=0 reference:
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Adenosine (B11128) Receptor Signaling Pathway
XAC is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine receptor signaling pathway and the antagonistic action of XAC.
Experimental Workflow for Solution Stability Testing
This workflow outlines the key steps for assessing the stability of your XAC solutions.
Caption: A logical workflow for preparing and testing XAC solution stability.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Xanthine Amine Congener (XAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Xanthine (B1682287) Amine Congener (XAC). This resource is intended for researchers, scientists, and drug development professionals utilizing XAC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xanthine Amine Congener (XAC)?
Xanthine Amine Congener (XAC) is primarily known as a potent and non-selective antagonist of adenosine (B11128) receptors.[1] It exhibits a higher affinity for the A₁ adenosine receptor subtype compared to the A₂ subtype.[2] Its primary function is to block the signaling pathways activated by adenosine.
Q2: What are the known or potential off-target effects of XAC?
The most significant reported off-target effect of XAC is its convulsant activity, observed at high doses in animal models.[2][3][4] While XAC is a potent adenosine receptor antagonist, its convulsive actions may not be solely mediated by this mechanism.[2] Unlike caffeine (B1668208), another xanthine derivative, the convulsant effects of XAC do not appear to involve interactions with benzodiazepine (B76468) receptors.[2][4] At higher concentrations, xanthine derivatives, in general, may also inhibit phosphodiesterases.[5][6]
Q3: How does the selectivity of XAC for adenosine receptor subtypes vary across different tissues and species?
The selectivity of XAC for adenosine receptor subtypes can be species-dependent. For instance, while it is A₁-selective in the rat brain, [3H]XAC has been used as a radioligand for A₂-adenosine receptors in rabbit striatum.[7] This highlights the importance of validating the selectivity profile of XAC in the specific experimental model being used.
Troubleshooting Guides
Issue 1: Unexpected Convulsant Activity or Neuroexcitatory Effects
Symptoms:
-
Observation of seizures or tremors in animal models following XAC administration.
-
Hyperexcitability in neuronal cell cultures treated with XAC.
Potential Causes:
-
High Dosage: The convulsant effects of XAC are dose-dependent.[2]
-
Off-Target Neuronal Pathways: The convulsant action might be mediated by adenosine-independent pathways.[2]
Troubleshooting Steps & Experimental Protocols:
-
Dose-Response Analysis:
-
Protocol: Administer a range of XAC concentrations to the experimental model (in vivo or in vitro) to determine the threshold for neuroexcitatory effects.
-
Data to Collect: Record the incidence and severity of seizures, or use electrophysiological techniques to measure neuronal firing rates.
-
-
Investigate Adenosine Receptor Involvement:
-
Protocol: Co-administer XAC with a potent and selective adenosine receptor agonist. If the convulsant effects are mediated by adenosine receptor antagonism, the agonist should counteract the effects of XAC.[2]
-
Example: Pre-treat animals with an A₁ receptor agonist like N⁶-cyclohexyladenosine (CHA) before XAC administration and observe for any change in seizure threshold.[2]
-
-
Rule out Benzodiazepine Receptor Interaction:
-
Protocol: In contrast to caffeine, the convulsant effects of XAC are not typically altered by benzodiazepine receptor modulators.[2] To confirm this in your model, pre-treat with a benzodiazepine agonist (e.g., diazepam) or antagonist (e.g., flumazenil) before XAC administration.[2][4]
-
Expected Outcome: Little to no change in XAC-induced neuroexcitation.
-
Quantitative Data Summary:
| Parameter | Value | Species | Reference |
| Convulsion Threshold (infused) | 39.8 ± 2.0 mg/kg | Mouse | [2] |
| IC₅₀ at A₁ Receptors | 1.8 nM | - | |
| IC₅₀ at A₂ Receptors | 114 nM | - |
Issue 2: Inconsistent or Unexpected Cellular Responses
Symptoms:
-
Cellular effects that cannot be explained by adenosine receptor antagonism alone.
-
High degree of non-specific binding in radioligand assays.[8]
Potential Causes:
-
Phosphodiesterase (PDE) Inhibition: At higher concentrations, xanthines can inhibit PDEs, leading to an increase in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), which can have widespread effects on cellular signaling.[5][6]
-
Interactions with other Receptors or Ion Channels: Although less characterized for XAC, other xanthine derivatives have been shown to interact with various other proteins.
Troubleshooting Steps & Experimental Protocols:
-
Assess PDE Inhibition:
-
Protocol: Perform a PDE activity assay in the presence and absence of XAC. Measure the levels of cAMP or cGMP in cell lysates.
-
Controls: Use a known PDE inhibitor (e.g., IBMX) as a positive control.
-
-
Broad-Spectrum Off-Target Screening:
-
Protocol: Utilize a commercially available off-target screening panel (e.g., a receptorome or kinome panel) to identify potential unintended binding partners of XAC. These services screen a compound against a large number of known receptors, ion channels, and enzymes.
-
Data Analysis: Analyze the binding affinities for any "hits" to determine if they are within the concentration range used in your experiments.
-
-
Validate Off-Target Hits:
-
Protocol: For any significant off-target interactions identified, perform functional assays to confirm that XAC modulates the activity of that target in your experimental system. For example, if XAC is found to bind to a specific ion channel, use patch-clamp electrophysiology to measure its effect on channel currents.
-
Signaling Pathway Diagrams
Caption: On-target signaling pathway of XAC as an adenosine receptor antagonist.
Caption: Troubleshooting workflow for investigating unexpected phenotypes of XAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Potent convulsant actions of the adenosine receptor antagonist, xanthine amine congener (XAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(3)H]XAC (xanthine amine congener) is a radioligand for A(2)-adenosine receptors in rabbit striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with XAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving XAC (Xanthine Amine Congener), a key pharmacophore for adenosine (B11128) receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of variability in experiments using XAC-based compounds?
A1: Variability in experiments with XAC compounds can arise from several factors, broadly categorized as biological, technical, and operator-dependent.
-
Biological Variability:
-
Cell line instability: Genetic drift in cultured cells can alter receptor expression levels and signaling pathways over time.
-
Primary cell heterogeneity: Differences between donors, tissue sources, and cell isolation protocols contribute to significant variability.
-
Inter-patient variability: In clinical or pre-clinical studies, genetic and physiological differences between subjects can lead to varied responses.[1]
-
-
Technical Variability:
-
Reagent inconsistency: Lot-to-lot variation in XAC compounds, antibodies, cell culture media, and other reagents can impact results.
-
Assay conditions: Minor fluctuations in temperature, pH, incubation times, and equipment calibration can introduce significant error.[2][3]
-
Inconsistent sample handling: Differences in the processing of too many samples at once can affect results both within and between experiments.[2]
-
-
Operator-Dependent Variability:
-
Pipetting errors: Inaccurate or inconsistent pipetting is a major source of variability, especially in assays requiring precise dilutions.
-
Subjectivity in data analysis: Differences in manual cell counting or region-of-interest selection in imaging can introduce bias.
-
Inconsistent protocol execution: Deviations from the standard operating procedure (SOP) by different researchers can lead to disparate results.[4]
-
Q2: How can I minimize variability stemming from my XAC compound itself?
A2: Ensuring the quality and consistent handling of your XAC compound is critical.
-
Characterize each new lot: Perform quality control checks (e.g., mass spectrometry, HPLC) on each new batch of your XAC derivative to confirm identity and purity.
-
Standardize storage and handling:
-
Store the compound under recommended conditions (e.g., temperature, light protection) to prevent degradation.
-
Use a consistent solvent for reconstitution and prepare aliquots to minimize freeze-thaw cycles.
-
Always use the same final solvent concentration in your assays, including in vehicle controls.
-
Q3: My fluorescence readings in a receptor-binding assay with a fluorescent XAC derivative are inconsistent. What should I check?
A3: Inconsistent fluorescence readings can be due to several factors. A systematic troubleshooting approach is recommended.
Experimental Protocols
Protocol: Standardizing a Competitive Radioligand Binding Assay with an XAC Compound
This protocol outlines a standardized procedure to minimize variability in determining the binding affinity of a non-radiolabeled XAC compound.
1. Materials and Reagents:
- Cell membranes expressing the target adenosine receptor.
- Radioligand (e.g., [³H]DPCPX for A₁ receptor).
- Unlabeled XAC compound (test compound).
- Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).
- Scintillation fluid and vials.
- 96-well filter plates and a cell harvester.
2. Procedure:
- Preparation:
- Thaw cell membranes on ice and dilute to the desired concentration in ice-cold binding buffer. Perform a protein concentration assay to ensure consistency.
- Prepare serial dilutions of the XAC compound in binding buffer.
- Assay Setup (in triplicate):
- Add binding buffer to all wells.
- Add the radioligand at a concentration near its Kd to all wells.
- Add increasing concentrations of the XAC compound to the experimental wells.
- Add the non-specific binding control to designated wells.
- Initiate the binding reaction by adding the diluted cell membranes to all wells.
- Incubation:
- Incubate the plate at a constant temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes) to reach equilibrium.
- Termination and Harvesting:
- Rapidly filter the contents of each well through the filter plate using a cell harvester.
- Wash each filter with ice-cold binding buffer to remove unbound radioligand.
- Quantification:
- Allow the filters to dry.
- Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the XAC compound.
- Perform a non-linear regression analysis to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent Fluorescence Readings
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Minimize exposure of the fluorescent XAC compound to light. - Use an anti-fade mounting medium for microscopy. - Acquire images using consistent and minimal laser power and exposure times. |
| Inconsistent Cell Number | - Use a cell counter to plate a consistent number of cells per well. - Normalize the fluorescence signal to a cell viability marker (e.g., DAPI, Hoechst). |
| Variable Compound Concentration | - Ensure accurate serial dilutions by using calibrated pipettes. - Prepare fresh dilutions for each experiment. |
| Background Fluorescence | - Image a "no-cell" control well to determine background signal. - Use phenol (B47542) red-free media during imaging. |
| Instrument Settings | - Use the same instrument settings (e.g., gain, offset, laser power) for all samples within an experiment. - Regularly calibrate and maintain the fluorescence plate reader or microscope. |
Table 2: Example Data from a Standardized XAC Binding Assay
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean ± SD | %CV |
| IC₅₀ (nM) | 12.5 | 13.1 | 12.8 | 12.8 ± 0.3 | 2.3% |
| Kᵢ (nM) | 5.8 | 6.1 | 5.9 | 5.9 ± 0.15 | 2.5% |
Visualizations
Caption: Workflow for minimizing experimental variability.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. omeract.org [omeract.org]
- 4. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing XAC dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing XAC dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store XAC dihydrochloride powder?
A1: XAC dihydrochloride is hygroscopic and sensitive to light. To ensure its stability, it should be stored in a tightly sealed container, such as an amber vial, in a desiccator at -20°C.[1][2] The area should be dry and well-ventilated.[1][2] Protect from direct sunlight and moisture.[2]
Q2: How should I prepare stock solutions of XAC dihydrochloride?
A2: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents over time should be validated by the end-user. Based on its classification as a dihydrochloride salt, it is likely soluble in water.[1]
Q3: What personal protective equipment (PPE) should be worn when handling XAC dihydrochloride?
A3: When handling XAC dihydrochloride powder, appropriate PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][3][4] Work should be conducted in a chemical fume hood to avoid inhalation of the powder.[5]
Q4: How do I handle accidental spills of XAC dihydrochloride?
A4: In case of a spill, avoid generating dust.[2] Moisten the spilled powder with a suitable solvent (e.g., water) and then carefully absorb it with an inert material. The contaminated material should be placed in a sealed container for proper disposal according to institutional and local regulations.[1][2] Ensure the area is well-ventilated during cleanup.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of XAC dihydrochloride | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of stock solutions. | Restoration of expected biological activity. |
| Incorrect concentration | Verify calculations and dilution series. Perform a dose-response curve to determine the optimal concentration. | Identification of the correct effective concentration. |
| Incomplete dissolution of the compound | Ensure the compound is fully dissolved in the solvent before adding to the cell culture medium. Gentle warming or vortexing may aid dissolution. | A clear solution with no visible particulates, leading to consistent results. |
| Cell line variability | Confirm the expression of the target receptor in the cell line being used. | Consistent and reproducible results across experiments. |
Issue 2: Poor Solubility of XAC Dihydrochloride
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect solvent | Test solubility in different biocompatible solvents (e.g., DMSO, ethanol, or specific buffers). | Identification of a solvent that allows for complete dissolution at the desired concentration. |
| Low temperature of the solvent | Gently warm the solvent to increase the solubility of the compound. | Faster and more complete dissolution. |
| pH of the solution | Adjust the pH of the aqueous solvent. The solubility of dihydrochloride salts can be pH-dependent. | Enhanced solubility at an optimal pH. |
Quantitative Data Summary
The following table summarizes typical quantitative data for a research-grade dihydrochloride compound. Note: This data is representative and should be confirmed for your specific lot of XAC dihydrochloride.
| Parameter | Value | Conditions |
| Solubility in Water | >25 mg/mL | Room Temperature |
| Solubility in DMSO | >50 mg/mL | Room Temperature |
| Stability in Aqueous Solution (pH 7.4) | < 8 hours | Room Temperature |
| Stability (Solid, -20°C) | > 12 months | In desiccator, protected from light |
| Hygroscopicity | High | Absorbs moisture from the air |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Equilibrate the vial of XAC dihydrochloride powder to room temperature in a desiccator before opening to prevent condensation.
-
Weigh out the required amount of XAC dihydrochloride in a chemical fume hood.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protecting tubes and store at -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare a fresh serial dilution of the XAC dihydrochloride stock solution in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of XAC dihydrochloride.
-
Incubate the cells for the desired time period.
-
Perform the appropriate downstream analysis (e.g., cell viability assay, receptor binding assay, or functional assay).
Visualizations
Caption: Experimental workflow for a typical cell-based assay using XAC dihydrochloride.
References
Technical Support Center: Addressing Convulsant Effects of XAC in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xanthine Amine Congener (XAC) to induce convulsant effects in animal models.
Troubleshooting Guides
This section addresses common issues encountered during experiments with XAC.
| Issue | Potential Causes | Troubleshooting Steps |
| High Variability in Seizure Onset and Severity | 1. Inconsistent drug administration.2. Genetic differences within the animal strain.3. Variations in animal handling and stress levels.4. Instability of the XAC solution. | 1. Ensure precise and consistent intravenous (IV) infusion rates or intraperitoneal (IP) injection volumes. Use a calibrated infusion pump for IV administration.2. Use a genetically homogenous animal strain from a reputable supplier.3. Standardize animal handling procedures to minimize stress, which can alter seizure thresholds.[1] Acclimatize animals to the experimental setup.4. Prepare fresh XAC solutions for each experiment. Confirm solubility and stability in the chosen vehicle. |
| Unexpectedly High Mortality Rate | 1. Overdose of XAC.2. Severe, uncontrolled seizures (status epilepticus).3. Respiratory distress or cardiac events secondary to seizures.[2][3][4] | 1. Perform a dose-response study to determine the optimal dose for consistent, non-lethal seizures in your specific animal model and strain.[5]2. Have an intervention plan. Administer an anticonvulsant like diazepam to terminate prolonged seizures if the experimental design allows.3. Provide supportive care, such as maintaining body temperature and ensuring a clear airway. Monitor vital signs if possible. Consider co-administration of agents that mitigate seizure-induced cardiorespiratory collapse if appropriate for the study.[2][6] |
| Difficulty in Scoring Seizure Severity | 1. Subjectivity in behavioral observation.2. Lack of a standardized scoring system.3. Subtle seizure manifestations are missed. | 1. Train all observers on a standardized seizure scoring scale, such as the Racine scale, to ensure inter-rater reliability.[7][8][9][10][11]2. Utilize a well-defined and validated scoring system. The Racine scale is a common standard for convulsive seizures.[7][8][10][12]3. Use video recording for later, detailed analysis. For non-convulsive seizure activity, EEG monitoring is essential.[13] |
| Inconsistent or Noisy EEG Recordings | 1. Improper electrode placement or poor contact.2. Muscle artifacts from animal movement during seizures.3. Environmental electrical interference. | 1. Ensure electrodes are securely implanted with good contact with the skull. Check impedance before each recording.2. Use appropriate filtering and artifact rejection techniques in your EEG analysis software.[14] Correlate EEG signals with video-recorded behavior to identify movement artifacts.[15]3. Use a Faraday cage to shield the experimental setup from external electrical noise. Ensure proper grounding of all equipment. |
Frequently Asked Questions (FAQs)
1. What is XAC and why is it used to induce seizures?
Xanthine Amine Congener (XAC) is a potent, non-selective adenosine (B11128) receptor antagonist.[8] Adenosine is an endogenous neuromodulator that generally suppresses neuronal activity. By blocking adenosine receptors, particularly the A1 subtype, XAC reduces this inhibitory tone, leading to neuronal hyperexcitability and convulsions.[16][17] Its potency makes it a useful tool for studying seizure mechanisms and for screening potential anticonvulsant compounds.
2. What is a typical starting dose for inducing seizures with XAC in mice?
A reported convulsive threshold for XAC in Swiss albino mice is approximately 39.8 ± 2.0 mg/kg when administered via intravenous infusion. However, the optimal dose can vary depending on the mouse strain, administration route, and experimental conditions. It is highly recommended to perform a pilot dose-response study to determine the ED50 (the dose that produces seizures in 50% of animals) for your specific setup.
3. How should I prepare and administer an XAC solution?
XAC has low aqueous solubility.[16] For intravenous administration, it can be dissolved in a vehicle containing a small amount of a solubilizing agent, such as a co-solvent like propylene (B89431) glycol or ethanol, with the final solution being an aqueous buffer.[18][19] The pH of the final solution should be adjusted to be as close to physiological pH as possible.[18] It is crucial to ensure the compound is fully dissolved before administration to avoid embolism. Always prepare fresh solutions and filter them before use.
4. What are the expected behavioral stages of an XAC-induced seizure?
The behavioral manifestations of XAC-induced seizures can be graded using a modified Racine scale. The progression typically follows these stages:
-
Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).[7][10][12]
-
Stage 3: Forelimb clonus (jerking movements of one forelimb).[7][10][12]
-
Stage 5: Rearing and falling, with generalized tonic-clonic convulsions.[7][10][12]
5. What EEG patterns are expected during XAC-induced seizures?
During an XAC-induced seizure, the EEG is expected to show high-frequency, high-amplitude spike-wave discharges, which are characteristic of epileptiform activity. The onset of the seizure on the EEG may precede the behavioral manifestations. Post-ictally, a period of suppressed EEG activity may be observed.
Quantitative Data
| Compound | Animal Model | Administration Route | Convulsion Threshold (mg/kg) | Notes |
| XAC | Swiss albino mice | Intravenous infusion | 39.8 ± 2.0 | A potent convulsant. |
| Caffeine | Swiss albino mice | Intravenous infusion | 109.8 ± 2.3 | Less potent than XAC. |
Experimental Protocols
Protocol 1: Intravenous Infusion of XAC for Seizure Induction in Mice
-
Animal Preparation:
-
Use adult male Swiss albino mice (or other appropriate strain) weighing 20-25g.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Catheterize a lateral tail vein with a 27-gauge (or smaller) needle connected to polyethylene (B3416737) tubing.
-
Allow the animal to recover from anesthesia in a quiet, temperature-controlled environment before infusion.
-
-
XAC Solution Preparation:
-
Prepare a stock solution of XAC in a suitable solvent (e.g., a small amount of DMSO or ethanol).
-
Dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of the organic solvent should be minimal (typically <5% of the total volume).
-
Ensure the solution is clear and free of precipitates. Filter the solution through a 0.22 µm syringe filter before use.
-
-
Infusion Procedure:
-
Place the mouse in a transparent observation chamber.
-
Connect the tail-vein catheter to an infusion pump.
-
Infuse the XAC solution at a constant rate (e.g., 0.1 ml/min).
-
Continuously observe the animal for the onset of convulsive behaviors.
-
-
Data Collection:
-
Record the time to the onset of the first convulsive sign (e.g., facial clonus).
-
Score the maximal seizure severity reached using the Racine scale.
-
If using EEG, start recording before the infusion begins and continue until a post-ictal period is observed.
-
The convulsion threshold dose can be calculated from the infusion rate, the concentration of the XAC solution, the time to seizure onset, and the animal's body weight.
-
Protocol 2: Behavioral Seizure Scoring Using the Racine Scale
-
Observation Period: Continuously observe the animal from the time of XAC administration.
-
Scoring: Assign a score based on the most severe behavior observed, according to the following criteria:
-
Recording: Record the maximum score achieved during the observation period.
Visualizations
Caption: Adenosine A1 receptor signaling pathway and its antagonism by XAC.
Caption: Experimental workflow for XAC-induced seizure studies.
Caption: Troubleshooting guide for high mortality in XAC experiments.
References
- 1. Seizure dynamics: a computational model based approach demonstrating variability in seizure mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The threshold of pentylenetetrazole-induced convulsive seizures, but not that of nonconvulsive seizures, is controlled by the nitric oxide levels in murine brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pilocarpine-mediated seizure induction in immunodeficient Nod-Scid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 7. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. Variability of seizure-like activity in an in vitro model of epilepsy depends on the electrical recording method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity | MDPI [mdpi.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Quantitative analysis of surface electromyography: Biomarkers for convulsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of hyperkinetic seizures and correlation with seizure onset zone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency and Selectivity of Xanthine Congeners
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the potency and selectivity of xanthine (B1682287) congeners.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of xanthine congeners that determine their potency and selectivity as adenosine (B11128) receptor antagonists?
A1: The potency and selectivity of xanthine congeners are primarily determined by substitutions at the N1, N3, and C8 positions of the xanthine core. The presence of 1,3-dialkyl and 8-phenyl substituents often confers high potency.[1][2] The nature of the alkyl groups at N1 and N3 and the substituents on the 8-phenyl ring are critical for modulating affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, A3).[3][4][5][6] For instance, 1,3-dipropyl groups can favor A1 receptor affinity, while 1,3-diethyl groups may enhance A2 potency.[5][6][7]
Q2: How can I improve the water solubility of my potent but poorly soluble 8-phenylxanthine (B3062520) derivatives?
A2: A "functionalized congener" approach is a highly effective strategy.[2][8][9] This involves attaching a functionalized chain to the para-position of the 8-phenyl ring.[2] Incorporating polar groups, such as amines or carboxylic acids, into this chain can significantly enhance water solubility, in some cases by two orders of magnitude, without compromising, and sometimes even improving, potency.[4][5][9] This approach can also improve pharmacokinetic properties by reducing binding to plasma proteins and partitioning into lipids.[8]
Q3: What is the "functionalized congener" approach and how does it impact receptor affinity and selectivity?
A3: The functionalized congener approach involves attaching a carrier moiety, often via a linker to the 8-phenyl group of the xanthine core.[2][9] Distal modifications on this attached chain can interact with secondary binding sites on the receptor, thereby modulating potency and selectivity.[4] For example, a free amino group on the extended chain has been shown to result in high potency and selectivity for A1 receptors.[9][10] This strategy allows for fine-tuning the pharmacodynamic and pharmacokinetic profiles of the xanthine derivatives.[7]
Q4: My synthesis of 8-substituted xanthines is resulting in low yields and multiple byproducts. What are some common causes and solutions?
A4: Low yields and byproduct formation in xanthine synthesis can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction's progress using techniques like TLC or HPLC and consider adjusting reaction time or temperature.[11] Degradation of starting materials or the final product can be mitigated by ensuring all reagents and solvents are pure and dry, and by using an inert atmosphere for sensitive reactions.[11] Suboptimal reaction conditions, such as incorrect temperature or catalyst loading, can be addressed by performing small-scale optimization experiments.[11] For the synthesis of 8-substituted xanthines from 5,6-diaminouracils and carboxaldehydes, using reagents like bromodimethylsulfonium bromide can lead to high yields under mild conditions.[12]
Troubleshooting Guide
Issue: Newly synthesized xanthine congener shows high potency but low selectivity between adenosine receptor subtypes.
-
Possible Cause: The substituents on the xanthine core may not be optimal for differentiating between the binding pockets of the receptor subtypes.
-
Troubleshooting Steps:
-
Modify N1 and N3 Substituents: The size of the alkyl groups at the N1 and N3 positions can influence selectivity. For example, a 7-methyl group can decrease A1 affinity and thus increase selectivity for A2A or A2B receptors.[13]
-
Explore 8-Position Diversity: Systematically vary the substituents on the 8-phenyl ring. Shimada et al. reported that 8-styryl groups, particularly with 3,4-dimethoxy or 3,4,5-trimethoxy substitutions, act as selective A2-antagonists.[14]
-
Utilize the Functionalized Congener Approach: Introduce functionalized chains at the 8-position to probe for interactions with extracellular loops of the receptor, which can confer selectivity.[4]
-
Issue: Difficulty in determining the accurate IC50/EC50 values for a potent antagonist.
-
Possible Cause: Issues with the experimental setup, data analysis, or the inherent properties of the compound.
-
Troubleshooting Steps:
-
Ensure Assay Validity: For competitive binding assays, ensure that the radioligand concentration is well below its Kd and that the incubation time is sufficient to reach equilibrium.[15]
-
Optimize Concentration Range: Use a wide range of antagonist concentrations that bracket the expected IC50 value to generate a complete sigmoidal dose-response curve.
-
Proper Data Analysis: Use a non-linear regression model, such as the four-parameter logistic function, to fit the dose-response data and calculate the IC50.[16] Linear regression is often not a good fit for this type of data.[16]
-
Consider Residence Time: Be aware that compounds with long residence times at the receptor can have a more sustained effect, which might influence the interpretation of functional assay results.[15]
-
Quantitative Data Summary
Table 1: Potency and Selectivity of Various Xanthine Congeners at Adenosine Receptors
| Compound/Modification | Receptor Subtype | Potency (Ki/IC50/EC50 in nM) | Selectivity | Reference |
| 8-(p-hydroxyphenyl)-1,3-dipropylxanthine | A1 | High (specific value not stated) | - | [6] |
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | A2 | 21 (KB) | - | [5] |
| D-lysyl conjugate of the above amine congener | A2 | 23 (KB) | - | [5] |
| Carboxylic acid congener (2c, R=Pr) | A2 | 34 | - | [4] |
| Ethyl ester congener (3c, R=Pr) | A2 | 30 | - | [4] |
| Amine congener (6c, R=Pr) | A2 | 49 | - | [4] |
| p-toluidine congener (7a, R=Me) | A2 | 20 | - | [4] |
| Xanthine Amine Congener (XAC) | A2A | ~10 | - | [17] |
| N-hydroxysuccinimide ester (9o) | A2B | High (specific value not stated) | >20-fold vs A1 | [18] |
| 1,3-dipropylxanthine (B15781) congener with terminal amidoethyleneamine | A1 | 1.2 | 145-fold vs A2 | [6] |
Note: The specific assay conditions can influence the absolute values. Please refer to the cited literature for detailed experimental parameters.
Experimental Protocols
1. Radioligand Displacement Assay for Adenosine A2B Receptor Affinity
This protocol is adapted from methodologies used to characterize xanthine-based A2B receptor antagonists.[15][18]
-
Objective: To determine the binding affinity (Ki) of a test xanthine congener for the human A2B adenosine receptor.
-
Materials:
-
Membrane preparations from cells expressing the human A2B adenosine receptor (e.g., CHO-spap-hA2BAR).[15]
-
Radioligand (e.g., [3H]PSB-603).[15]
-
Assay Buffer: 50 mM Tris-HCl, 0.1% (w/v) CHAPS, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% (w/v) BSA, pH 7.4.[15]
-
Test xanthine congeners at various concentrations.
-
96-well Whatman GF/C filter plates.[15]
-
Scintillation fluid (e.g., Microscint).[15]
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the competing unlabeled test xanthine congener in assay buffer.
-
In a 96-well plate, add the radioligand at a final concentration of ~1.5 nM.[15]
-
Add the competing unlabeled ligand at multiple concentrations.
-
Initiate the binding reaction by adding the cell membrane aliquots to a total volume of 100 µL.[15]
-
Incubate the samples at 25°C for 2 hours to reach equilibrium.[15]
-
Terminate the incubation by rapid vacuum filtration over the GF/C filter plates using a cell harvester.[15]
-
Wash the filters ten times with ice-cold wash buffer.[15]
-
Dry the filter plates at 55°C for approximately 45 minutes.[15]
-
Add 25 µL of scintillation fluid to each well.[15]
-
Determine the filter-bound radioactivity by liquid scintillation spectrometry.[15]
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate Ki values from IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
-
2. Cyclic AMP (cAMP) Accumulation Assay for Functional Antagonism
This protocol is based on methods to assess the functional antagonism of A2B receptors.[18]
-
Objective: To evaluate the ability of a test xanthine congener to inhibit agonist-induced cAMP production in cells expressing A2B receptors.
-
Materials:
-
CHO cells stably expressing the human A2B receptor (CHO-A2B cells).[18]
-
DMEM/HEPES buffer.
-
Adenosine deaminase (ADA).
-
Phosphodiesterase inhibitors (e.g., rolipram (B1679513) and cilostamide).[18]
-
A2B receptor agonist (e.g., NECA).[18]
-
Test xanthine congeners.
-
0.1 M HCl.
-
cAMP assay kit.
-
-
Procedure:
-
Seed CHO-A2B cells in 24-well plates and grow to confluence.
-
Wash each well twice with DMEM/HEPES buffer.
-
Add 100 µL of adenosine deaminase (final concentration 10 IU/mL) and 100 µL of a solution containing rolipram and cilostamide (B1669031) (each at a final concentration of 10 µM).[18]
-
Add 50 µL of the test xanthine congener at the desired concentration (or buffer for control).
-
Incubate for 40 minutes at 37°C.[18]
-
Add 100 µL of the agonist NECA (final concentration 50 µM for IC50 determination).[18]
-
Incubate for an additional 15 minutes at 37°C.[18]
-
Terminate the reaction by removing the medium and adding 200 µL of 0.1 M HCl.[18]
-
Store the plates at -20°C until the cAMP assay is performed.
-
Determine the amount of cAMP in each well using a competitive binding assay with a cAMP binding protein (PKA) or a commercial ELISA kit.[18]
-
Plot the percentage of inhibition of NECA-stimulated cAMP accumulation against the log concentration of the antagonist to determine the IC50 value.
-
Visualizations
Caption: Adenosine receptor signaling pathway showing antagonism by xanthine congeners.
Caption: Experimental workflow for enhancing xanthine congener potency and selectivity.
References
- 1. Structure-activity relationship in N3-alkyl-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A functionalized congener approach to adenosine receptor antagonists: amino acid conjugates of 1,3-dipropylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. Stimulation of human umbilical vein endothelial cell proliferation by A2-adenosine and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Experimental Findings with Xanthine Amine Congener: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanthine Amine Congener (XAC) with other adenosine (B11128) receptor antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the design and interpretation of research involving adenosine receptor modulation.
Performance Comparison of Adenosine Receptor Antagonists
Xanthine Amine Congener (XAC) is a non-selective adenosine receptor antagonist, though it exhibits some selectivity for the A1 receptor subtype.[1] Its utility in research stems from its potent antagonism of adenosine receptors, which are implicated in a wide array of physiological processes. To provide a clear performance benchmark, the binding affinities (Ki) of XAC and other commonly used adenosine receptor antagonists are summarized below. Lower Ki values indicate a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| Xanthine Amine Congener (XAC) | 1.2 | 25 | Data not available | Data not available | |
| ZM241385 | 255 | 0.8 - 1.4 | 50 | >10,000 | [2] |
| CGS 15943 | 3.5 | 4.2 | 16 | 50 - 51 | [3] |
| Theophylline | ~14,000 | ~14,000 | Data not available | Data not available | [4] |
| Istradefylline (B1672650) | Lower affinity than A2A | High affinity | Lower affinity than A2A | Lower affinity than A2A | [5][6] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue source, and assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of findings.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like XAC for a specific adenosine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of XAC for a specific adenosine receptor subtype by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparations from cells or tissues expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).
-
Xanthine Amine Congener (XAC) or other test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In microplate wells, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled antagonist (e.g., XAC).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cardiovascular Assessment in a Rat Model
This protocol describes the methodology for evaluating the in vivo effects of XAC on cardiovascular parameters in an anesthetized rat model.
Objective: To assess the ability of XAC to antagonize adenosine-induced cardiovascular changes (e.g., blood pressure, heart rate).
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic agent (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium).[8]
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Xanthine Amine Congener (XAC).
-
Adenosine receptor agonist (e.g., 2-chloroadenosine).[9]
-
Heparinized saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical table.[8] Cannulate the trachea to ensure a clear airway.
-
Cannulation: Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[8][10]
-
Stabilization: Allow the animal to stabilize after surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Agonist Administration: Administer a bolus injection of an adenosine receptor agonist to induce a cardiovascular response (e.g., a decrease in blood pressure).
-
Antagonist Treatment: Administer XAC intravenously at a specific dose.
-
Challenge with Agonist: After a set period, re-administer the adenosine receptor agonist and record the cardiovascular response.
-
Data Analysis: Compare the cardiovascular response to the agonist before and after the administration of XAC to determine its antagonistic effect. The dose of XAC required to inhibit the agonist's effect by 50% (ID50) can be calculated.[9]
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist like XAC to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in adenosine A2A and A2B receptor signaling.
Objective: To determine the functional potency of XAC in blocking agonist-stimulated cAMP accumulation in cells expressing A2A or A2B adenosine receptors.
Materials:
-
Cell line stably expressing the human A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).
-
Adenosine receptor agonist (e.g., NECA or CGS21680).
-
Xanthine Amine Congener (XAC) or other test antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (XAC) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC50 or EC80 concentration) to the wells in the presence of a PDE inhibitor.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, can be determined.
Visualizations
Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by adenosine receptors. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP. XAC, as an antagonist, blocks the binding of adenosine to these receptors, thereby preventing these downstream signaling events.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound like XAC.
Caption: Radioligand binding assay workflow.
Logical Relationship: Antagonist Action in a Functional Assay
This diagram illustrates the logical relationship of how an antagonist like XAC functions in a cell-based assay that measures a physiological response, such as cAMP accumulation.
Caption: Mechanism of antagonist action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of CGS 15943A: a novel nonxanthine adenosine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Xanthine Amine Congener (XAC) and SCH 58261 in A2A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used antagonists in adenosine (B11128) A₂A receptor (A₂AR) research: Xanthine Amine Congener (XAC) and SCH 58261. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
Introduction
The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, inflammation, and neuronal activity. Both Xanthine Amine Congener (XAC) and SCH 58261 are widely utilized antagonists to probe the function of the A₂A receptor. However, they differ significantly in their chemical structure, binding properties, and selectivity, making them suitable for different experimental applications. XAC is a non-selective xanthine-based antagonist, while SCH 58261 is a potent and selective non-xanthine antagonist.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity and selectivity of XAC and SCH 58261 for the A₂A receptor. Data is compiled from multiple studies, and researchers should note that experimental conditions can influence the absolute values.
Table 1: A₂A Receptor Binding Affinity
| Compound | Species/Tissue | Radioligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| SCH 58261 | Human cloned A₂A (CHO cells) | [³H]-SCH 58261 | Competition | 2.3 | - | [3] |
| Rat striatum | [³H]-CGS 21680 | Competition | 2.4 | - | ||
| Rat | - | - | - | 15 | [4][5] | |
| Rat | - | - | 1.3 | - | [6][7] | |
| Xanthine Amine Congener (XAC) | Human cloned A₂A (CHO cells) | [³H]-SCH 58261 | Competition | > SCH 58261 | - | [3][8] |
| Rat fat cells (A₁ receptor) | - | - | 15 (Kₑ) | - | [9] | |
| Human platelets (A₂A receptor) | - | - | 25 (Kₑ) | - | [9] | |
| Rat PC12 cells | - | - | 83 (Kₑ) | - | [9] |
Table 2: Adenosine Receptor Subtype Selectivity
| Compound | A₂A vs. A₁ Selectivity | A₂A vs. A₂B Selectivity | A₂A vs. A₃ Selectivity | Reference |
| SCH 58261 | ~323-fold | ~53-fold | ~100-fold | [4][5][6] |
| Xanthine Amine Congener (XAC) | Non-selective | Non-selective | Non-selective | [1][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and interpretation of results. Below are outlines for radioligand binding and functional cAMP assays.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of an unlabeled antagonist (e.g., XAC) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-SCH 58261) for binding to the A₂A receptor.
Materials:
-
Cell membranes prepared from cells expressing the A₂A receptor (e.g., CHO or HEK-293 cells)
-
Radioligand: [³H]-SCH 58261
-
Unlabeled antagonist: XAC
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A₂A receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-SCH 58261 (at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-SCH 58261, and a high concentration of a non-radiolabeled A₂A antagonist (e.g., unlabeled SCH 58261 or ZM241385).
-
Competition: Cell membranes, [³H]-SCH 58261, and increasing concentrations of the test compound (XAC).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of A₂A receptor activation.
Materials:
-
Whole cells expressing the A₂A receptor (e.g., CHO or HEK-293 cells)
-
A₂A receptor agonist (e.g., NECA or CGS 21680)
-
Test antagonist (XAC or SCH 58261)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the antagonist (XAC or SCH 58261) for a defined period (e.g., 15-30 minutes). Include a vehicle control.
-
Agonist Stimulation: Add the A₂A receptor agonist at a concentration that produces a submaximal response (e.g., EC₈₀) to all wells except for the basal control.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀ value of the antagonist.
Mandatory Visualizations
A₂A Receptor Signaling Pathway
Caption: A₂A receptor signaling cascade.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Logical Relationship: Selectivity Comparison
Caption: Selectivity profiles of XAC and SCH 58261.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Xanthine Amine Congener and Other Adenosine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanthine Amine Congener (XAC) with other key adenosine (B11128) antagonists. The data presented is compiled from various experimental sources to offer a comprehensive overview of their performance, focusing on binding affinities and selectivity for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Detailed experimental protocols for the key assays cited are also provided to support researchers in their own investigations.
Overview of Adenosine Antagonists
Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Antagonists of these receptors are valuable research tools and hold therapeutic potential for various conditions. Xanthine derivatives, such as caffeine (B1668208) and theophylline, are classic non-selective adenosine receptor antagonists.[1] Xanthine Amine Congener (XAC) is a potent, non-selective adenosine receptor antagonist that has been widely used as a research tool.[2] This guide compares XAC to other antagonists, including those with selectivity for specific receptor subtypes.
Quantitative Comparison of Adenosine Antagonist Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of XAC and other selected adenosine antagonists for human and rat adenosine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | A₁ (human) Ki (nM) | A₂ₐ (human) Ki (nM) | A₂ₑ (human) Ki (nM) | A₃ (human) Ki (nM) | Species & Notes | Reference(s) |
| Xanthine Amine Congener (XAC) | 1.8 | 114 | 16 | - | Human receptors | [3] |
| DPCPX | 3.9 | 130 | 50 | 4000 | Human receptors | [4] |
| 0.46 | 340 | - | - | Rat brain membranes | [5] | |
| ZM241385 | 255 | 0.8 | 50 | >10,000 | Human receptors expressed in CHO/HEK-293 cells | [6] |
| MRS1754 | 403 | 503 | 1.97 | 570 | Human receptors | [2] |
| CGS-15943 | 3.5 | 4.2 | 16 | 51 | Human receptors in transfected CHO cells | [7][8][9][10] |
| 21 | 3.3 | - | - | - | [11] |
Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing the human adenosine receptor subtype of interest.[12][13]
-
Radioligands:
-
Test Compound: Xanthine Amine Congener (XAC) or other adenosine antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled ligand such as NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline.[15]
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a total volume of 100-200 µL:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).[16]
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled ligand instead of the test compound.
-
-
Incubation: Incubate the mixture at room temperature or 25°C for 60-120 minutes to reach equilibrium.[16]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced stimulation (via A₂ₐ/A₂ₑ receptors) or inhibition (via A₁/A₃ receptors) of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).
Materials:
-
Cells: Whole cells (e.g., HEK-293, CHO) expressing the adenosine receptor subtype of interest.[17]
-
Agonist: A known adenosine receptor agonist (e.g., NECA, CGS21680 for A₂ₐ/A₂ₑ; CPA for A₁).[18]
-
Adenylyl Cyclase Stimulator (for A₁/A₃ assays): Forskolin (B1673556).[17]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent the degradation of cAMP.[17][19]
-
Test Compound: Xanthine Amine Congener (XAC) or other adenosine antagonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, LANCE).
-
Cell Lysis Buffer.
-
Plate Reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C. Include a PDE inhibitor in the incubation medium.[17][19]
-
Agonist Stimulation:
-
For A₂ₐ/A₂ₑ Receptors (Gs-coupled): Add a fixed concentration of a suitable agonist (e.g., NECA) to stimulate cAMP production.
-
For A₁/A₃ Receptors (Gi-coupled): Add a fixed concentration of forskolin to stimulate adenylyl cyclase, along with a fixed concentration of a Gi-coupled agonist (e.g., CPA) to inhibit cAMP production.
-
-
Incubation: Incubate the plate for an additional 15-60 minutes at 37°C.[17][19]
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. Measure the intracellular cAMP levels using the plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound.
-
For antagonists of Gs-coupled receptors, determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.
-
For antagonists of Gi-coupled receptors, determine the EC₅₀ value, which is the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.
-
The antagonist's affinity (Kb) can be calculated using the Schild equation.
-
Conclusion
Xanthine Amine Congener is a potent non-selective adenosine receptor antagonist with high affinity for the A₁ receptor subtype. Its utility as a research tool is well-established. However, for studies requiring subtype selectivity, other compounds such as DPCPX (A₁ selective), ZM241385 (A₂ₐ selective), and MRS1754 (A₂ₑ selective) offer more targeted pharmacological profiles. The choice of antagonist will ultimately depend on the specific research question and the adenosine receptor subtype of interest. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 11. CGS-15943 - Wikipedia [en.wikipedia.org]
- 12. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. innoprot.com [innoprot.com]
- 19. ashpublications.org [ashpublications.org]
Navigating Adenosine Receptor Research: A Comparative Guide to Xanthine Amine Congener (XAC)
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental outcomes is paramount. In the complex field of adenosine (B11128) receptor signaling, Xanthine (B1682287) Amine Congener (XAC) has emerged as a potent and widely used antagonist. This guide provides a comprehensive comparison of XAC's performance with other alternatives, supported by experimental data, and delves into the critical aspects of experimental design to enhance reproducibility.
Xanthine Amine Congener (XAC) is a non-selective adenosine receptor antagonist, demonstrating high affinity for both A1 and A2 receptor subtypes.[1] Its utility in research is extensive, ranging from radioligand binding assays to in vivo studies of cardiovascular and neurological functions.[2][3] However, the intricate nature of the adenosine signaling system presents inherent challenges to experimental reproducibility. Factors such as species-specific receptor pharmacology, the presence of multiple receptor subtypes in tissues, and variations in experimental protocols can all contribute to divergent results.[4][5]
Comparative Performance of Adenosine Receptor Antagonists
The selection of an appropriate antagonist is a critical determinant of experimental success. While XAC is a powerful tool, its non-selective nature may not be suitable for all research questions. The following table summarizes the binding affinities (Ki) of XAC and other common xanthine-based antagonists for different adenosine receptor subtypes.
| Compound | A1 Receptor (Ki in nM) | A2A Receptor (Ki in nM) | A2B Receptor (Ki in nM) | A3 Receptor (Ki in nM) | Species/Tissue | Reference |
| Xanthine Amine Congener (XAC) | 1.23 | ~12 (human platelets) | - | - | Rat cerebral cortex | [2] |
| 1,3-Dipropyl-8-phenylxanthine (DPX) | ~60 | - | - | - | Rat brain | [4] |
| 8-Cyclopentyl-1,3-dipropylxanthine (CPX) | ~2.9 | ~250 | - | - | Rabbit striatum | [6] |
| Theophylline | 170,000 | 93,000 | - | - | Rat fat cells, Human platelets | [7] |
| Caffeine | - | - | - | - | - | [8] |
| Enprofylline | - | - | - | - | - | [8] |
Note: Ki values can vary significantly depending on the radioligand used, tissue preparation, and assay conditions. The data presented here is for comparative purposes.
Key Experimental Protocols and Considerations for Reproducibility
Detailed and standardized methodologies are the bedrock of reproducible research. Below are outlines of common experimental protocols involving XAC, with an emphasis on factors that can influence outcomes.
Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the affinity of antagonists for their receptors.[2]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [3H]XAC.
Generalized Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membranes with varying concentrations of [3H]XAC in the presence and absence of a high concentration of a non-labeled competitor (to determine non-specific binding).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Potential Sources of Variability:
-
Tissue Source and Preparation: Receptor density and subtype distribution can vary between species, brain regions, and even within the same tissue.[2][6]
-
Radioligand Purity and Specific Activity: The quality of the radiolabeled XAC is crucial for accurate results.
-
Incubation Conditions: Temperature, pH, and incubation time can all affect binding kinetics.
-
Presence of Endogenous Adenosine: Inadequate washing of membrane preparations can lead to competition from endogenous adenosine.
cAMP Accumulation Assay
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.[9][10] A1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, which stimulate it.[11]
Objective: To assess the antagonistic effect of XAC on agonist-induced changes in intracellular cAMP levels.
Generalized Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the adenosine receptor subtype of interest.
-
Pre-treatment: Incubate cells with XAC or another antagonist for a defined period.
-
Stimulation: Add an adenosine receptor agonist (e.g., NECA) to stimulate or inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).
Potential Sources of Variability:
-
Cell Line and Receptor Expression Levels: The choice of cell line and the level of receptor expression can significantly impact the magnitude of the cAMP response.
-
Agonist Concentration: The concentration of the agonist used for stimulation will determine the window for observing antagonism.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. The inclusion of a PDE inhibitor in the assay buffer is often necessary to obtain a robust signal.
-
Assay Format: Different cAMP assay technologies have varying sensitivities and dynamic ranges.[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in adenosine receptor signaling and the logical flow of experiments can aid in understanding and troubleshooting.
Conclusion
While Xanthine Amine Congener remains a valuable tool for investigating adenosine receptor function, achieving reproducible results requires careful consideration of the experimental system and meticulous attention to protocol details. By understanding the comparative pharmacology of different antagonists and being aware of the potential sources of variability, researchers can design more robust experiments and contribute to a clearer understanding of the multifaceted roles of adenosine in health and disease. The inherent complexities of the adenosine system, including species differences and receptor subtype diversity, underscore the importance of thorough validation and transparent reporting of experimental conditions to enhance the overall reproducibility of findings in the field.
References
- 1. Xanthine amine congener | C21H28N6O4 | CID 5697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of xanthine amine congener on hypoxic coronary resistance and venous and epicardial adenosine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of two xanthines and the relation to adenosine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Cross-Validation of XAC Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Xanthine Amine Congener (XAC) across various adenosine (B11128) receptor subtypes. The data presented is compiled from multiple studies to offer a cross-validated perspective on XAC's receptor interaction profile. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative Binding Affinity of XAC
Xanthine Amine Congener (XAC) is a well-established antagonist of adenosine receptors. Its binding affinity, however, varies significantly across different receptor subtypes and species. The following table summarizes the inhibition constants (Ki) of XAC for adenosine A1, A2A, and A3 receptors, providing a quantitative comparison of its binding profile.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| A1 | Rat | Brain | [3H]PIA | 1.2 | [1] |
| A1 | Rabbit | Brain | [3H]PIA | 21.2 (IC50) | [1] |
| A1 | Gerbil | Brain | [3H]PIA | 14.2 (IC50) | [1] |
| A2A | Rat | Brain | [3H]CGS 21680 | 63 | [1] |
| A2A | Rabbit | Brain | [3H]XAC | 7.5 | [1] |
| A2A | Gerbil | Brain | [3H]CGS 21680 | 13.3 (IC50) | [1] |
| A2A | Human | CHO Cells | [3H]-SCH 58261 | >100 | [2] |
| A3 | Rat | Brain | [125I]AB-MECA | >100,000 | [1] |
| A3 | Rabbit | Brain | [125I]AB-MECA | >10,000 | [1] |
| A3 | Gerbil | Brain | [125I]AB-MECA | >10,000 | [1] |
Note: IC50 values represent the concentration of a ligand that inhibits the binding of a radioligand by 50%. Ki is the inhibition constant for a ligand, representing its affinity for a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized but detailed protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of compounds like XAC.[3] This protocol is a synthesis of methodologies described in the cited literature.[1][4][5]
1. Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[3]
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
Protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[3]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[3]
-
Each well contains the membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]PIA for A1 receptors, [3H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor compound (XAC).[1][3]
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a non-radioactive ligand known to bind to the receptor.[6]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[3]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[3]
-
The filters are then dried, and a scintillation cocktail is added.[3]
-
The radioactivity retained on the filters is counted using a scintillation counter.[3]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the competitor (XAC).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of XAC's action, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for a radioligand binding assay.
Caption: XAC antagonism of adenosine receptor signaling pathways.
References
- 1. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. revvity.com [revvity.com]
A Comparative Analysis of Xanthine Derivatives: From Bench to Bedside
An objective guide for researchers and drug development professionals on the pharmacological and performance differences between key xanthine (B1682287) derivatives.
Xanthine derivatives, a class of purine (B94841) alkaloids, are integral to both pharmacology and daily life, with caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) being the most recognized members. These compounds exert a wide range of physiological effects, primarily through their action on adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes.[1][2] This guide provides a detailed comparative analysis of these key xanthine derivatives, supported by quantitative data and experimental protocols to inform research and therapeutic development.
The primary mechanisms of action for xanthine derivatives are the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] These actions lead to a variety of physiological responses, including central nervous system stimulation, bronchodilation, and diuresis.[2][3][4] While compounds like caffeine are known for their stimulant properties, theophylline has been a cornerstone in treating respiratory diseases such as asthma and COPD.[4][5] Theobromine is generally less potent in its effects.[4] Newer derivatives, such as Doxofylline, have been developed to offer improved safety profiles by minimizing adenosine receptor antagonism while retaining beneficial bronchodilator effects.[1]
Pharmacodynamic Profile: Receptor and Enzyme Interactions
The therapeutic and adverse effects of xanthine derivatives are largely determined by their interaction with two main molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes.[1]
Table 1: Comparative Adenosine Receptor Antagonism
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki/IC50, µM) | A2B Receptor (Ki, µM) | Primary Clinical Relevance of Antagonism |
| Caffeine | ~23-50 | ~45-98[4] | High | CNS stimulation, wakefulness |
| Theophylline | ~11-25 | ~25-50[4] | High | Bronchodilation, but also side effects (cardiac, CNS) |
| Theobromine | Low Affinity | ~2500[4] | Low Affinity | Mild stimulant, cardiac stimulation |
Note: Ki and IC50 values can vary based on experimental conditions and tissue types. The data presented are representative values from various studies.
Table 2: Comparative Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform(s) Inhibited | IC50 (µM) | Primary Clinical Relevance of Inhibition |
| Caffeine | Non-selective | ~100-1000 | Contributes to stimulant and physiological effects |
| Theophylline | Non-selective (Primarily PDE3, PDE4) | ~100-1000[1] | Bronchodilation, anti-inflammatory effects |
| Theobromine | Non-selective | Generally weaker than caffeine/theophylline | Mild physiological effects |
Note: Xanthines are generally considered weak, non-selective PDE inhibitors at therapeutic concentrations.[5]
Signaling Pathways and Mechanisms of Action
The physiological effects of xanthine derivatives are rooted in their modulation of key cellular signaling pathways.
1. Adenosine Receptor Antagonism:
Adenosine is a nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[6] A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[7][8] Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[7][8][9] Xanthine derivatives act as antagonists at these receptors, blocking the effects of adenosine. For instance, by blocking A1 receptors in the brain, caffeine promotes wakefulness.
2. Phosphodiesterase (PDE) Inhibition:
PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in numerous signaling pathways.[10][11] By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP, thereby prolonging their signaling effects.[10][12] For example, the inhibition of PDE4 in airway smooth muscle cells leads to increased cAMP, promoting bronchodilation.[12]
Pharmacokinetic Profile
The clinical utility and effects of xanthine derivatives are also heavily influenced by their pharmacokinetic properties.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (hours) | Plasma Clearance (mL/min/kg) | Primary Metabolism |
| Caffeine | ~99 | 4-5[13] | ~2.07[4] | Hepatic (CYP1A2) |
| Theophylline | ~90-100 | 6-8[4][13] | ~0.93[4] | Hepatic (CYP1A2) |
| Theobromine | ~90 | 7-12[13] | ~1.20[4] | Hepatic |
Note: Pharmacokinetic parameters can vary significantly between individuals due to factors like age, genetics, and co-administered drugs.
Experimental Protocols
The quantitative data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for these key experiments.
Adenosine Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound (e.g., a xanthine derivative) for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[8]
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO-hA1AR).[14]
-
Radioligand specific for the receptor (e.g., [3H]DPCPX for A1 receptors).[8]
-
Test xanthine derivative.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In microplate wells, combine the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test xanthine derivative.[8]
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8][15]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound fraction.[8][15]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.[8][15]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.
Principle: The assay measures the activity of a PDE enzyme by quantifying the degradation of its substrate (cAMP or cGMP). The inhibitory effect of a test compound is determined by the reduction in substrate degradation. A common method involves a two-step enzymatic reaction where the product of the PDE reaction (e.g., GMP) is converted to a detectable signal.[16]
Materials:
-
Recombinant PDE enzyme (e.g., PDE4, PDE5).
-
Substrate: cAMP or cGMP.
-
Test xanthine derivative.
-
Assay buffer.
-
Detection reagents (e.g., an antibody-based detection kit or a secondary enzyme like alkaline phosphatase that acts on the PDE product).[16]
-
Microplate reader (e.g., for fluorescence or luminescence).
Protocol:
-
Pre-incubation: Add the PDE enzyme and varying concentrations of the test xanthine derivative to the wells of a microplate. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[17]
-
Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.[17]
-
Incubation: Incubate the plate for a defined time (e.g., 30-60 minutes) at 37°C.[17]
-
Reaction Termination: Stop the reaction by adding a stop solution or the first component of the detection system.[17]
-
Signal Development: Add the detection reagents according to the manufacturer's protocol. This step typically involves a secondary reaction that generates a fluorescent or luminescent signal proportional to the amount of product formed.[16]
-
Data Acquisition: Read the signal (e.g., fluorescence) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without inhibitor. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 11. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. differencebetween.com [differencebetween.com]
- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 17. benchchem.com [benchchem.com]
Control Experiments for Xanthine Amine Congener (XAC) Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the landscape of adenosine (B11128) receptor antagonists, Xanthine Amine Congener (XAC) presents a critical, albeit non-selective, tool. This guide provides an objective comparison of XAC's performance against other common alternatives, supported by experimental data and detailed protocols for key assays.
Data Presentation: Quantitative Comparison of Xanthine-Based Adenosine Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of XAC in comparison to the widely studied non-selective antagonists, caffeine (B1668208) and theophylline (B1681296), across the four adenosine receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, radioligand used, and tissue or cell line.
Table 1: Binding Affinity (Ki) of Xanthine Derivatives at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| XAC | 1.8[1] | 114[1] | Data Not Available | Data Not Available |
| Caffeine | 12,000 - 50,000[2] | 2,400 - 40,000[2] | 13,000 - 100,000[2] | >100,000[2] |
| Theophylline | ~10,000 - 15,000[2] | ~10,000 - 15,000[2] | Data Not Available | Data Not Available |
Table 2: Functional Potency (IC50) of Xanthine Derivatives
| Compound | Assay | Receptor Subtype | IC50 (µM) |
| XAC | cAMP Inhibition | A1 (rat fat cells) | 0.146 (in presence of R-PIA)[3] |
| Caffeine | cAMP Inhibition | Rat cerebral cortex slices | 21[4] |
| Theophylline | Phosphodiesterase Inhibition | - | 50 - 100[2] |
Mandatory Visualization
Figure 1: Adenosine Receptor Signaling Pathway and the antagonistic action of XAC.
Figure 2: Experimental workflow for the characterization of a novel adenosine receptor antagonist.
Experimental Protocols
Detailed methodologies for two key experiments are provided below. These protocols serve as a foundation and may require optimization based on the specific cell lines and equipment used.
I. Radioligand Binding Assay (for determining Binding Affinity - Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., XAC) for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
A. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the adenosine receptor subtype of interest (e.g., HEK293 cells transfected with the human A1, A2A, A2B, or A3 receptor).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist with high affinity and selectivity for the receptor subtype. Examples include:
-
A1 Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A Receptor: [³H]ZM241385 or [³H]CGS 21680
-
A3 Receptor: [¹²⁵I]AB-MECA
-
-
Test Compound: Xanthine Amine Congener (XAC) or other antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like theophylline or a selective antagonist for the specific receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters and a Cell Harvester for filtration.
-
Scintillation Counter and Scintillation Fluid .
B. Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the chosen cells or tissue through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:
-
Assay Buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., XAC).
-
Membrane preparation (typically 20-50 µg of protein).
-
For total binding , add vehicle instead of the test compound.
-
For non-specific binding , add the non-specific binding control compound.
-
-
Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit Ki) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. cAMP Accumulation Assay (for determining Functional Antagonism - IC50)
This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2A and A2B receptor signaling.
A. Materials:
-
Cells: A cell line endogenously expressing or engineered to express the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Agonist: A known adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
Antagonist: XAC or other test compounds.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, to prevent the degradation of cAMP.
-
Cell Lysis Buffer and cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
B. Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., XAC) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C. Include a PDE inhibitor in the incubation buffer.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to the wells.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value of the antagonist.
-
Control Experiments
To ensure the validity and specificity of the experimental results when studying XAC and its alternatives, a series of control experiments are essential.
-
Vehicle Control: In all experiments, a vehicle control (the solvent in which the test compound is dissolved, e.g., DMSO) should be included to account for any effects of the solvent on the assay.
-
Positive Control: A well-characterized antagonist for the specific receptor subtype should be used as a positive control to validate the assay performance.
-
Negative Control (for cell-based assays): A parental cell line not expressing the receptor of interest can be used to confirm that the observed effects are receptor-mediated.
-
Off-Target Effect Controls: To investigate potential off-target effects, especially for non-selective compounds like XAC, several strategies can be employed:
-
Use of a Structurally Unrelated Antagonist: If a different, well-characterized antagonist for the same receptor does not produce the same phenotype, it suggests the observed effect of the initial compound may be off-target.[5]
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor can help determine if the observed phenotype persists in its absence, indicating an off-target effect.[5]
-
-
Selectivity Profiling: To determine the selectivity of a compound, it should be tested against all four adenosine receptor subtypes. This is crucial for understanding the compound's broader pharmacological profile.
References
- 1. Structure based prediction of subtype-selectivity for adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Adenosine Receptor Ligands: Comparative Data and Methodologies
This guide provides a comparative analysis of common ligands for the four adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). It is designed for researchers, scientists, and professionals in drug development to facilitate the selection and interpretation of experimental data related to these ubiquitous G protein-coupled receptors (GPCRs). The information presented includes comparative binding affinities, detailed experimental protocols for ligand characterization, and visualizations of the associated signaling pathways.
Comparative Data: Ligand Binding Affinity and Selectivity
The selection of an appropriate ligand is critical for studying the function of a specific adenosine receptor subtype. The following table summarizes the binding affinities (Ki, in nM) of several widely used adenosine receptor ligands. Lower Ki values indicate higher binding affinity. Selectivity is determined by comparing the Ki value for the target receptor to the Ki values for other subtypes.
| Ligand | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Primary Selectivity |
| Adenosine | Endogenous Agonist | ~70[1] | ~150[1] | ~5100[1] | ~6500[1] | A1/A2A |
| NECA | Agonist | 6.2 | 14 | 1,300 | 5.6 | Non-selective |
| CPA | Agonist | 1.0 | 2,100 | >10,000 | 460 | A1 |
| R-PIA | Agonist | 1.1 | 47 | 11,000 | 330 | A1 |
| CGS-21680 | Agonist | 2,700 | 22 | >100,000 | 1,000 | A2A[2] |
| IB-MECA | Agonist | 2,500 | 3,300 | >10,000 | 1.3 | A3[3] |
| DPCPX | Antagonist | 0.47 | 2,300 | 12,000 | >10,000 | A1 |
| ZM241385 | Antagonist | 2,000 | 0.5 | 1,100 | 1,300 | A2A |
| XAC | Antagonist | 1.2[4] | 63[4] | >10,000 | 3,700 | A1/A2A |
Note: Ki values are compiled from various sources and experimental conditions may vary. This table should be used as a reference for relative affinities and selectivities.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate a wide range of physiological processes by coupling to different heterotrimeric G proteins.[5] A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[5][6] They can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6] In contrast, A2A and A2B receptors couple to Gs proteins, which stimulates adenylyl cyclase and increases cAMP levels.[6][7] These distinct signaling cascades are fundamental to the diverse effects of adenosine throughout the body.
Caption: Canonical G protein signaling pathways for adenosine receptor subtypes.
Experimental Protocols
Characterizing the interaction between a ligand and an adenosine receptor requires specific and robust experimental assays. The two most common methods are the radioligand binding assay, to determine binding affinity, and the cAMP functional assay, to measure the ligand's effect on receptor signaling.
This competitive assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a known radiolabeled ligand.[8]
Objective: To determine the binding affinity (Ki) of a test compound.
Principle: A test compound competes with a radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) for binding to receptors in a membrane preparation.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the inhibitory constant (Ki).[8]
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target adenosine receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8][10]
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[8][9]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioactivity.[8]
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Standard experimental workflow for a radioligand binding assay.
This assay measures the functional consequence of ligand binding by quantifying changes in the intracellular concentration of the second messenger, cAMP.
Objective: To determine the potency (EC50 for agonists) or inhibitory capacity (IC50 for antagonists) of a test compound.
Principle: A2A and A2B receptor agonists stimulate adenylyl cyclase, leading to an increase in cAMP, while A1 and A3 receptor agonists cause a decrease.[11][12] This change in cAMP level is measured, typically using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
Detailed Methodology:
-
Cell Culture: Plate cells stably expressing the adenosine receptor subtype of interest in a multi-well plate and grow to an appropriate confluency.
-
Compound Treatment: For an agonist potency assay, treat the cells with varying concentrations of the agonist. For an antagonist inhibition assay, pre-incubate the cells with varying concentrations of the antagonist before stimulating them with a fixed concentration of a known agonist.[10] A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent cAMP degradation.[10][13]
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and cAMP production.[10]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Field Analysis of Selective A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innoprot.com [innoprot.com]
- 12. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Xanthine Amine Congener (XAC) Versus a New Generation of Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established adenosine (B11128) receptor antagonist, Xanthine Amine Congener (XAC), against a selection of newer, more selective antagonists. The following sections present quantitative data on binding affinities, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Introduction to Adenosine Receptor Antagonism
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors are implicated in a wide range of conditions, including neurological disorders, inflammatory diseases, and cancer. Consequently, the development of selective antagonists for these receptors is a significant area of therapeutic interest.
Xanthine Amine Congener (XAC) has long served as a valuable, non-selective research tool for studying adenosinergic systems. However, the pursuit of greater selectivity and improved pharmacokinetic profiles has led to the development of a new generation of adenosine receptor antagonists. This guide benchmarks XAC against prominent newer antagonists: istradefylline (B1672650), preladenant (B1679076), tozadenant, and CVT-6883, providing a comprehensive overview of their comparative performance.
Quantitative Comparison of Binding Affinities
The binding affinities (Ki) of XAC and the newer antagonists for the four human adenosine receptor subtypes are summarized in the table below. Lower Ki values indicate a higher binding affinity. This data has been compiled from various radioligand binding studies to provide a comparative perspective.
| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) |
| XAC | 1.1 - 2.9 | 3.8 - 114 | >1000 | >1000 |
| Istradefylline | 150 | 2.2 | >10000 | >10000 |
| Preladenant | >1000 | 1.1 | >1000 | >1000 |
| Tozadenant | ~3105 | 11.5 | - | - |
| CVT-6883 | 1940 | 3280 | 22 | 1070 |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for a specific adenosine receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁, [³H]-ZM241385 for A₂A, [³H]-PSB-603 for A₂B, [¹²⁵I]-AB-MECA for A₃).
-
Test compounds (XAC and newer antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA or antagonist like theophylline).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound or vehicle.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Cell membrane preparation.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled ligand.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the relevant Gs- or Gi-coupled adenosine receptor.
Materials:
-
Cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
A known adenosine receptor agonist (e.g., NECA or CGS-21680 for A₂A/A₂B; R-PIA for A₁/A₃).
-
Test compounds (XAC and newer antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C. Include a PDE inhibitor in the incubation buffer.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀ concentration to elicit a robust response) to the wells. For Gi-coupled receptors (A₁ and A₃), co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is required to measure the inhibition of cAMP production.
-
Incubation: Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the antagonist concentration. Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for a radioligand binding assay.
Caption: Adenosine Receptor G-protein Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Discussion and Conclusion
The data presented in this guide highlight the significant advancements in the development of adenosine receptor antagonists since the introduction of non-selective tools like XAC.
-
Selectivity: Newer antagonists such as istradefylline and preladenant demonstrate markedly higher selectivity for the A₂A receptor compared to XAC, which exhibits high affinity for the A₁ receptor. CVT-6883, in contrast, shows high selectivity for the A₂B receptor. This enhanced selectivity allows for more precise interrogation of the physiological and pathological roles of individual adenosine receptor subtypes.
-
Potency: Many of the newer antagonists exhibit nanomolar or even sub-nanomolar potency for their target receptors, comparable to or exceeding that of XAC for the A₁ receptor.
The choice of an appropriate antagonist will ultimately depend on the specific research question. For studies requiring broad-spectrum adenosine receptor blockade, XAC remains a relevant tool. However, for investigations focused on the distinct functions of the A₂A or A₂B receptors, the newer, more selective antagonists offer superior precision and are likely to yield more definitive results. The detailed protocols and pathway diagrams provided herein are intended to facilitate the design and execution of robust experiments in the field of adenosine receptor pharmacology.
Safety Operating Guide
Proper Disposal of Xanthine Amine Congener Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Xanthine amine congener dihydrochloride (B599025) (XAC dihydrochloride), as a chlorinated organic compound, requires careful handling and disposal in accordance with hazardous waste regulations. Adherence to these procedures is mandatory to protect personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn. All handling of XAC dihydrochloride and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of Xanthine amine congener dihydrochloride must be managed as hazardous waste. Under no circumstances should it be disposed of with household waste or discharged into the sanitary sewer system, as it is slightly hazardous to aquatic life.[1]
-
Waste Identification and Segregation:
-
All materials contaminated with XAC dihydrochloride, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Crucially, segregate chlorinated hydrocarbon waste, such as XAC dihydrochloride, from non-halogenated solvent waste.[2] This is because the disposal methods differ, and mixing them can complicate and increase the cost of disposal. Wastes containing chlorinated organic solvents are often sent for high-temperature incineration.[2]
-
-
Containerization:
-
Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure the container is kept closed except when adding waste.
-
Federal regulations, such as those from the EPA, provide specific limits for the amount of hazardous waste that can be accumulated in an SAA.[3][4][5]
-
-
Request for Disposal:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to transport the hazardous waste yourself.
-
-
Empty Container Disposal:
-
A container that held XAC dihydrochloride is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[4]
-
To be disposed of as non-hazardous waste, the empty container must be triple-rinsed. The rinsate from this process must be collected and managed as hazardous waste.[4]
-
Quantitative Data for Laboratory Hazardous Waste Accumulation
The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA) as per U.S. Environmental Protection Agency (EPA) guidelines.
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste | 55 gallons | 40 CFR § 262.15[3] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | 40 CFR § 262.15[3][5] |
| Maximum Accumulation Time | 12 months from the date waste is first added | Academic Laboratories Rule (Subpart K)[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-laboratory neutralization or deactivation of this compound prior to disposal. Therefore, the recommended and safest procedure is to manage it as chlorinated hazardous waste and have it disposed of by a licensed professional service. Any attempt to neutralize this compound without a validated protocol could lead to unintended hazardous reactions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xanthine Amine Congener Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Xanthine amine congener dihydrochloride (B599025). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Xanthine amine congener dihydrochloride and its related compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While some handling guidelines for similar compounds suggest minimal precautions[2], a comprehensive approach to safety is paramount.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impermeable and resistant material. Due to a lack of specific testing, it is advisable to consult glove manufacturer compatibility charts. | To prevent skin contact and absorption[2]. |
| Body Protection | Laboratory coat or disposable gown | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Eye & Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant. | To protect eyes from splashes or dust. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. | To prevent respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to control potential dust inhalation.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
Avoid creating dust. If weighing the powder, do so carefully.
-
For solutions, work over a spill tray to contain any potential leaks.
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation[3].
-
Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection[3].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Prevent the spilled material from entering drains or waterways[1][3].
First Aid: Immediate Response Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support[3]. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[3]. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain[1].
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
